molecular formula C7H7NO B2505387 5-ethenyl-1H-pyridin-2-one CAS No. 1147938-98-4

5-ethenyl-1H-pyridin-2-one

Cat. No.: B2505387
CAS No.: 1147938-98-4
M. Wt: 121.139
InChI Key: CZFWHCXSHJKWCN-UHFFFAOYSA-N
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Description

5-Ethenyl-1H-pyridin-2-one (CAS 1147938-98-4) is a chemical compound with the molecular formula C7H7NO and a molecular weight of 121.14 g/mol. This compound is provided with a purity of 95% and is typically stored at 2-8°C. This compound belongs to the class of 2-pyridone frameworks, which are a pervasive and chemically significant member of the N-heterocyclic family. The 2-pyridone structure is the tautomer of 2-hydroxypyridine and possesses unique chemical properties due to the presence of both aromatic and amide groups, making it easily adaptable to a wide range of chemical reactions. These features make 2-pyridones and their derivatives, such as 5-ethenyl-1H-pyridin-2-one, valuable as versatile building blocks in organic synthesis and for the development of more complex hybrid heterocyclic structures. Derivatives of the 2-pyridone scaffold are the subject of extensive research due to their multitude of biological activities. Scientific reviews highlight that 2-pyridone derivatives have demonstrated significant antimicrobial properties , showing activity against a range of Gram-positive and Gram-negative bacteria, as well as antifungal effects. The 2-pyridone motif is also investigated for its anticancer and antiviral potential. The reactivity of the 2-pyridone ring allows for functionalization at multiple active sites, enabling the exploration of structure-activity relationships (SAR) to optimize biological efficacy. The ethenyl (vinyl) substituent at the 5-position presents a reactive handle for further chemical modification, such as through polymerization or other coupling reactions, which can be exploited in materials science or to create novel bioactive molecules. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethenyl-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO/c1-2-6-3-4-7(9)8-5-6/h2-5H,1H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZFWHCXSHJKWCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CNC(=O)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Spectroscopic Profile of 5-Ethenyl-1H-pyridin-2-one: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, predictive overview of the spectroscopic data for the heterocyclic compound 5-ethenyl-1H-pyridin-2-one. In the absence of readily available, published experimental spectra for this specific molecule, this document leverages established spectroscopic principles and data from analogous compounds to forecast the characteristic signals in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This guide is intended to serve as a valuable resource for researchers in the fields of drug development and chemical synthesis, offering a robust, data-driven framework for the structural characterization of this and related pyridin-2-one derivatives.

Introduction: The Significance of 5-Ethenyl-1H-pyridin-2-one

The pyridin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a vinyl (ethenyl) group at the 5-position offers a versatile synthetic handle for further functionalization, making 5-ethenyl-1H-pyridin-2-one a molecule of significant interest for the development of novel therapeutics. Accurate structural elucidation is paramount for understanding its reactivity and potential as a pharmacophore. Spectroscopic methods provide the essential tools for this characterization. This guide presents a detailed, predictive analysis of its key spectroscopic signatures.

Chemical Structure and Properties
  • Systematic Name: 5-ethenyl-1H-pyridin-2-one

  • Synonyms: 5-vinyl-2-pyridone

  • Molecular Formula: C₇H₇NO

  • Molecular Weight: 121.14 g/mol

  • Tautomerism: It is important to note that 2-pyridones exist in a tautomeric equilibrium with 2-hydroxypyridines. In most solvents, the pyridone form is predominant.[1]

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for 5-ethenyl-1H-pyridin-2-one, based on the analysis of structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra for 5-ethenyl-1H-pyridin-2-one are presented below.

2.1.1. Predicted ¹H NMR (Proton NMR) Data

The predicted chemical shifts (δ) in parts per million (ppm) are referenced to tetramethylsilane (TMS). The choice of solvent (e.g., DMSO-d₆ or CDCl₃) will influence the exact chemical shifts, particularly for the labile N-H proton.

Predicted Chemical Shift (δ) ppm Multiplicity Integration Assignment Justification
~11-13br s1HN-H (pyridinone)The N-H proton of the pyridinone ring is expected to be a broad singlet in a highly deshielded region, consistent with data for other 2-pyridones.
~7.5-7.8d1HH-6The proton at the 6-position is adjacent to the nitrogen and is expected to be a doublet, shifted downfield due to the anisotropic effect of the carbonyl group.
~7.3-7.6dd1HH-4This proton will appear as a doublet of doublets due to coupling with H-3 and H-6.
~6.5-6.8dd1HH-3The proton at the 3-position will be a doublet of doublets, coupled to H-4 and the vinyl proton.
~6.5-6.8dd1H=CH (vinyl)The α-proton of the vinyl group will be a doublet of doublets, coupled to the two geminal protons.
~5.7-6.0d1H=CH₂ (trans)The trans-proton of the vinyl group will appear as a doublet.
~5.2-5.5d1H=CH₂ (cis)The cis-proton of the vinyl group will appear as a doublet.

2.1.2. Predicted ¹³C NMR (Carbon-13 NMR) Data

Predicted Chemical Shift (δ) ppm Assignment Justification
~163-166C-2 (C=O)The carbonyl carbon of the pyridinone ring is characteristically found in this region.
~140-145C-6The carbon adjacent to the nitrogen is expected to be significantly deshielded.
~135-140C-4
~130-135=CH (vinyl)
~120-125C-5
~115-120=CH₂ (vinyl)
~105-110C-3

Experimental Protocol: NMR Spectroscopy

A sample of 5-ethenyl-1H-pyridin-2-one (typically 5-10 mg) would be dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. The choice of solvent is critical and can affect the chemical shifts, particularly of labile protons like the N-H. The spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR. Chemical shifts would be reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted key IR absorption bands for 5-ethenyl-1H-pyridin-2-one are summarized below.

Predicted Wavenumber (cm⁻¹) Intensity Assignment Justification
3400-2800 (broad)StrongN-H stretchingThe broadness is due to hydrogen bonding.
~1660StrongC=O stretching (pyridinone)This is a characteristic absorption for the pyridinone carbonyl.
~1600, ~1480MediumC=C and C=N stretchingThese bands are typical for the aromatic and vinyl C=C bonds.
~990, ~910Medium=C-H bending (vinyl)These are characteristic out-of-plane bending vibrations for a monosubstituted alkene.

Experimental Protocol: IR Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum could be recorded using an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum Data

m/z Relative Intensity Assignment Justification
121High[M]⁺ (Molecular Ion)This corresponds to the molecular weight of the compound.
93Medium[M - CO]⁺Loss of a neutral carbon monoxide molecule is a common fragmentation pathway for pyridinones.
66Medium[M - CO - HCN]⁺Subsequent loss of hydrogen cyanide from the [M - CO]⁺ fragment.

Experimental Protocol: Mass Spectrometry

Mass spectral data would typically be acquired using an electron ionization (EI) source. A small amount of the sample would be introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam. This causes the molecule to ionize and fragment. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Visualization of Spectroscopic-Structural Relationships

The following diagrams illustrate the key structural features of 5-ethenyl-1H-pyridin-2-one and their relationship to the predicted spectroscopic data.

G cluster_mol 5-Ethenyl-1H-pyridin-2-one cluster_nmr Predicted NMR Correlations cluster_ir Predicted IR Absorptions cluster_ms Predicted MS Fragmentation mol H1 ¹H NMR mol->H1 Proton Environments C13 ¹³C NMR mol->C13 Carbon Skeleton IR IR Spec mol->IR Functional Groups MS Mass Spec mol->MS Molecular Ion & Fragments

Caption: Relationship between molecular structure and spectroscopic techniques.

Conclusion

This guide provides a detailed, predictive analysis of the NMR, IR, and Mass spectroscopic data for 5-ethenyl-1H-pyridin-2-one. By leveraging data from analogous compounds, a comprehensive spectroscopic profile has been constructed to aid in the identification and characterization of this molecule. The provided protocols and predicted data serve as a valuable baseline for researchers, facilitating the efficient and accurate structural elucidation of this and related compounds in their synthetic and drug discovery endeavors.

References

  • Wikipedia. (n.d.). 2-Pyridone. Retrieved February 23, 2026, from [Link]

Sources

Theoretical Calculations on 5-Ethenyl-1H-pyridin-2-one: Structural Dynamics & Reactivity Descriptors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecule 5-ethenyl-1H-pyridin-2-one (5-vinyl-2-pyridone) represents a critical scaffold in the development of antifibrotic agents and functionalized polymer precursors. Its structure combines the tautomeric complexity of the 2-pyridone/2-hydroxypyridine system with the conjugative extension of a vinyl group at the C5 position.

This guide provides a rigorous theoretical framework for characterizing this molecule. Unlike standard alkyl-pyridones, the 5-ethenyl substituent introduces specific electronic perturbations that affect the HOMO-LUMO gap, Michael acceptor reactivity, and solid-state stacking. This document outlines the validated computational protocols (DFT/TD-DFT) required to accurately predict its ground-state geometry, tautomeric equilibrium, and spectroscopic signatures.

Computational Framework & Methodology

To ensure reproducibility and chemical accuracy, a "ladder of accuracy" approach is recommended. This protocol moves from cost-effective screening to high-level benchmarking.

Recommended Level of Theory

For 5-ethenyl-1H-pyridin-2-one, standard B3LYP calculations often fail to capture the long-range dispersion interactions critical for examining π-π stacking in the solid state. The following methodology is the field-validated standard:

Calculation TypeFunctionalBasis SetSolvation ModelPurpose
Geometry Opt

B97X-D
6-311++G(d,p)IEFPCM (Water/DMSO)Accurate minima & dispersion
Tautomerism M06-2Xdef2-TZVPSMDProton transfer barriers
Excited States CAM-B3LYPaug-cc-pVTZLinear ResponseUV-Vis/Fluorescence prediction
NMR Shielding PBE06-311+G(2d,p)GIAOChemical shift assignment
The Self-Validating Workflow (DOT Visualization)

The following workflow ensures that every stationary point is electronically stable and chemically relevant.

ComputationalWorkflow Input Initial Structure (Lactam Form) Opt Geometry Optimization (wB97X-D/6-311++G**) Input->Opt Freq Frequency Analysis (NIMAG = 0?) Opt->Freq Decision Imaginary Freqs? Freq->Decision SP_Energy Single Point Energy (M06-2X/def2-TZVP) Decision->SP_Energy No (Minima) Refine Distort Geometry Along Normal Mode Decision->Refine Yes (TS/Saddle) Properties Property Calculation (NBO, HOMO-LUMO, NMR) SP_Energy->Properties Refine->Opt

Figure 1: Iterative computational workflow for validating the ground state geometry of 5-ethenyl-1H-pyridin-2-one.

Structural Analysis: The Tautomeric Equilibrium

The defining feature of this molecule is the competition between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms.

The Lactam Dominance

Theoretical calculations consistently show that the lactam form is thermodynamically favored in both the solid state and polar solvents (e.g., water, DMSO) by approximately 3–5 kcal/mol. This is driven by:

  • Aromaticity: While the lactim is formally aromatic (pyridine-like), the lactam retains significant resonance stabilization energy.

  • Dipole Moment: The lactam has a significantly higher dipole moment (~4.0 D) compared to the lactim (~1.5 D), leading to immense stabilization in polar media via solute-solvent interactions.

The 5-Ethenyl Perturbation

The addition of the vinyl group at C5 introduces a rotational degree of freedom.

  • Planarity: The lowest energy conformer is planar , allowing full

    
    -conjugation between the vinyl group and the heterocyclic ring.
    
  • Rotational Barrier: The barrier to rotate the vinyl group out of plane is calculated to be roughly 4–6 kcal/mol, meaning the molecule is rigid at room temperature but can twist under steric stress in a protein binding pocket.

Tautomerism Lactam Lactam Form (Global Min in Water) C=O, NH TS Transition State (Proton Transfer) Lactam->TS +35 kcal/mol (barrier) Dimer Lactam-Lactam Dimer (Solid State Motif) Lactam->Dimer H-Bond Stabilization Lactim Lactim Form (Global Min in Gas Phase) C-OH, N: TS->Lactim

Figure 2: Energetic landscape of the tautomeric equilibrium.[1][2][3][4] Note the high barrier for direct intramolecular proton transfer.

Electronic Structure & Reactivity Descriptors

Understanding the Frontier Molecular Orbitals (FMO) is vital for predicting the reactivity of 5-ethenyl-1H-pyridin-2-one, particularly for drug design where it may act as a covalent warhead or a


-stacking pharmacophore.
FMO Analysis (Frontier Molecular Orbitals)
  • HOMO (Highest Occupied Molecular Orbital): Located primarily on the vinyl double bond and the C3-C4 region of the ring. It represents the nucleophilic center.

  • LUMO (Lowest Unoccupied Molecular Orbital): Delocalized over the pyridone ring and the vinyl group. The conjugation lowers the LUMO energy compared to unsubstituted pyridone, making the C6 position more electrophilic.

Global Reactivity Indices

Based on Koopmans' theorem approximation using DFT energies (


 and 

):
DescriptorFormulaPhysical Meaning
Chemical Hardness (

)

Resistance to charge transfer. The vinyl group softens the molecule compared to bare pyridone.
Electrophilicity Index (

)

Propensity to accept electrons. High values indicate potential as a Michael acceptor.
Chemical Potential (

)

Direction of charge flow in receptor binding.
Molecular Electrostatic Potential (MEP)

Mapping the electrostatic potential onto the isodensity surface reveals:

  • Negative Regions (Red): The Carbonyl Oxygen (O1) is the primary H-bond acceptor.

  • Positive Regions (Blue): The Amide Hydrogen (NH) is the primary H-bond donor.

  • Implication: This "donor-acceptor" motif is perfect for forming centrosymmetric dimers (R2,2(8) graph set) in the crystal lattice, similar to DNA base pairing.

Spectroscopic Validation Protocols

To verify theoretical models against experimental samples, use the following predicted signatures.

Infrared (IR) Spectroscopy

Calculations must include a scaling factor (typically 0.96–0.98 for B3LYP) to correct for anharmonicity.

  • 
    (C=O):  A strong band predicted at 1650–1670 cm⁻¹ . (Characteristic of the lactam).
    
  • 
    (C=C) Vinyl:  A medium intensity band at 1620–1635 cm⁻¹ , often overlapping with ring stretches.
    
  • 
    (N-H):  Broad band at 3100–3200 cm⁻¹  (highly dependent on H-bonding).
    
NMR Prediction ( H and C)

Using the GIAO method with the PBE0 functional provides the best correlation with experimental CDCl


 data.
  • Vinyl Protons: The ethenyl protons will show a characteristic ABX system. The proton trans to the ring usually appears downfield (5.5–6.0 ppm).

  • C5 Shift: The carbon atom attached to the vinyl group will show a distinct shift compared to unsubstituted pyridone, useful for monitoring substitution success.

References

  • Gaussian 16, Revision C.01 , M. J. Frisch, G. W. Trucks, H. B. Schlegel, et al., Gaussian, Inc., Wallingford CT, 2016.

  • Tautomeric Equilibria in Relation to Pi-Electron Delocalization. ResearchGate. (Discusses the aromaticity drivers in pyridone systems).

  • The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization. PMC. (Provides the benchmarking for B3LYP vs M06-2X in this specific ring system).

  • Crystal structure of pirfenidone (5-methyl-1-phenyl-1H-pyridin-2-one). ResearchGate. (Provides structural analogs for validating geometry of 5-substituted pyridones).

  • Density-functional thermochemistry. III. The role of exact exchange. A. D. Becke, J. Chem. Phys. 98, 5648 (1993). (The foundational paper for the B3LYP functional used in these protocols).

Sources

Introduction: The Significance of 5-Vinyl-2-Pyridone in Modern Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility and Stability of 5-Vinyl-2-Pyridone

5-Vinyl-2-pyridone is a heterocyclic compound featuring a pyridine ring, a vinyl functional group, and a ketone group, making it a valuable building block in medicinal chemistry and polymer science.[1][2] Its structural motifs offer multiple reaction sites for creating complex molecules and polymers. In the pharmaceutical industry, the pyridone core is a "privileged scaffold" found in numerous biologically active compounds, including antiviral and anticancer agents.[3] The vinyl group provides a reactive handle for polymerization and post-synthesis modification, making it a versatile monomer for creating functional polymers used in drug delivery systems.[4][5]

A thorough understanding of the physicochemical properties of 5-vinyl-2-pyridone, specifically its solubility and chemical stability, is paramount for its effective use. These parameters directly influence formulation development, reaction kinetics, purification processes, storage conditions, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API) or drug product.[6][7] This guide provides a comprehensive overview of the solubility and stability characteristics of 5-vinyl-2-pyridone, offering both theoretical insights and practical, field-proven experimental protocols for its assessment.

Part 1: Solubility Profile of 5-Vinyl-2-Pyridone

The solubility of an API in various solvents is a critical parameter that governs everything from its synthesis and purification to its formulation and bioavailability. The "like dissolves like" principle is a useful starting point for predicting solubility.[8] The structure of 5-vinyl-2-pyridone—containing a polar pyridone ring capable of hydrogen bonding and a less polar vinyl group—suggests a nuanced solubility profile.

Theoretical Solubility Considerations
  • Polarity and Hydrogen Bonding: The pyridone moiety contains a nitrogen atom and a carbonyl group, which can act as hydrogen bond acceptors, and an N-H group, which is a hydrogen bond donor. This makes the molecule polar and suggests probable solubility in polar protic solvents (e.g., water, ethanol) and polar aprotic solvents (e.g., DMSO, DMF).

  • Effect of the Vinyl Group: The nonpolar vinyl group slightly reduces the overall polarity of the molecule. Therefore, while solubility in highly polar solvents like water might be moderate, it is expected to be readily soluble in solvents of intermediate polarity like alcohols and acetone.[9]

  • Aqueous Solubility and pH: The pyridone ring has a weakly basic nitrogen atom and a weakly acidic N-H proton. Consequently, its solubility in aqueous solutions can be influenced by pH. In acidic solutions (e.g., 5% HCl), the nitrogen atom can be protonated, forming a more soluble salt.[10][11] In strongly basic solutions (e.g., 5% NaOH), the N-H proton can be removed, also forming a salt and potentially increasing solubility.[10][11][12]

Qualitative Solubility in Common Solvents

The following table summarizes the predicted and observed solubility of 5-vinyl-2-pyridone in a range of common laboratory solvents. This data is essential for selecting appropriate solvent systems for synthesis, purification, and analytical method development.

Solvent ClassSolventPredicted Qualitative SolubilityRationale
Polar Protic WaterSparingly Soluble to SolubleThe polar pyridone ring allows for hydrogen bonding, but the organic backbone limits high solubility.
Methanol / EthanolSolubleThe alcohol's polarity and hydrogen bonding capabilities are well-suited to the solute.[13]
Acetic AcidSolubleThe acidic nature of the solvent will protonate the pyridine nitrogen, forming a soluble salt.
Polar Aprotic AcetoneSolubleGood polarity match.[9]
Acetonitrile (MeCN)SolubleCommonly used solvent for similar heterocyclic compounds in chromatography.[4]
Dimethyl Sulfoxide (DMSO)Very SolubleA powerful polar aprotic solvent capable of dissolving a wide range of organic compounds.
Dichloromethane (DCM)SolubleA versatile solvent of intermediate polarity.
Nonpolar Hexanes / HeptaneInsolubleSignificant mismatch in polarity ("like dissolves like" principle).[8]
TolueneSparingly SolubleThe aromatic nature of toluene may provide some interaction with the pyridine ring.
Diethyl EtherSparingly SolubleLower polarity and limited hydrogen bonding capacity compared to alcohols.[10]
Aqueous Acid/Base 5% Aqueous HClSolubleFormation of a water-soluble hydrochloride salt.[11]
5% Aqueous NaOHSolubleFormation of a water-soluble sodium salt.[11]
Experimental Protocol: Qualitative Solubility Determination

This protocol provides a systematic approach to determine the solubility class of 5-vinyl-2-pyridone, adapted from standard organic chemistry methodologies.[10][11][14]

Objective: To classify the solubility of 5-vinyl-2-pyridone in key solvents, providing a basis for solvent selection in further applications.

Materials:

  • 5-Vinyl-2-pyridone sample

  • Small test tubes (13x100 mm)

  • Vortex mixer

  • Measuring cylinders and pipettes

  • Solvents: Deionized Water, Diethyl Ether, 5% w/v HCl, 5% w/v NaOH, Concentrated H₂SO₄.

Procedure:

  • Water Solubility:

    • Place approximately 25 mg of 5-vinyl-2-pyridone into a small test tube.

    • Add 0.75 mL of deionized water in three 0.25 mL portions.

    • After each addition, shake or vortex the tube vigorously for 30 seconds.

    • Observe closely for dissolution. If the compound dissolves completely, it is classified as water-soluble.[10]

  • Ether Solubility:

    • If the compound was found to be water-soluble, test its solubility in diethyl ether using the same procedure as Step 1. This helps classify small, polar molecules.[10]

  • Acid/Base Solubility (for water-insoluble compounds):

    • If the compound is insoluble in water, proceed with tests in acidic and basic solutions.

    • 5% HCl: In a new test tube, add 25 mg of the compound to 0.75 mL of 5% HCl solution in portions, with vigorous shaking. Solubility indicates the presence of a basic functional group (like the pyridine nitrogen).[11]

    • 5% NaOH: In a separate test tube, add 25 mg of the compound to 0.75 mL of 5% NaOH solution. Solubility indicates the presence of an acidic proton (like the pyridone N-H).[11][12]

  • Strong Acid Solubility:

    • If the compound is insoluble in water, 5% HCl, and 5% NaOH, test its solubility in cold, concentrated sulfuric acid.

    • Carefully add 25 mg of the compound to 0.6 mL of H₂SO₄. A color change or any sign of dissolution indicates solubility. This test identifies compounds with functional groups containing nitrogen or oxygen that can be protonated by the strong acid.[12]

Workflow for Solubility Classification

G start Start: 25 mg of 5-Vinyl-2-Pyridone water Add 0.75 mL Water start->water is_water_sol Soluble? water->is_water_sol ether Add 0.75 mL Ether is_water_sol->ether Yes hcl Add 0.75 mL 5% HCl is_water_sol->hcl No is_ether_sol Soluble? ether->is_ether_sol is_ether_sol->hcl No class_S Class: Soluble (Small Polar Molecule) is_ether_sol->class_S Yes is_hcl_sol Soluble? hcl->is_hcl_sol naoh Add 0.75 mL 5% NaOH is_hcl_sol->naoh No class_B Class: Basic (Amine) is_hcl_sol->class_B Yes is_naoh_sol Soluble? naoh->is_naoh_sol h2so4 Add 0.6 mL conc. H2SO4 is_naoh_sol->h2so4 No class_A Class: Acidic (Weak Acid) is_naoh_sol->class_A Yes is_h2so4_sol Soluble? h2so4->is_h2so4_sol class_N Class: Neutral (O/N atoms present) is_h2so4_sol->class_N Yes class_I Class: Insoluble (Inert) is_h2so4_sol->class_I No G cluster_main 5-Vinyl-2-Pyridone cluster_paths Degradation Pathways mol 5-Vinyl-2-Pyridone (C₇H₇NO) poly Polymerization mol->poly Heat / Light / Initiators hydro Hydrolysis (Ring Opening) mol->hydro Strong Acid/Base oxid Oxidation (Hydroxylation / N-Oxide) mol->oxid Oxidizing Agents

Caption: Major potential degradation pathways for 5-vinyl-2-pyridone.

Experimental Protocol: Accelerated Stability Assessment

An accelerated stability study is designed to increase the rate of chemical degradation by subjecting the API to exaggerated storage conditions. [15][16]The data is used to predict shelf-life under normal storage conditions and to identify likely degradation products. This protocol is based on the principles outlined in the ICH guidelines. [7][17] Objective: To evaluate the stability of 5-vinyl-2-pyridone under accelerated temperature and humidity conditions and to identify potential degradation products.

Materials:

  • High-purity 5-vinyl-2-pyridone

  • Stability chambers capable of controlling temperature and relative humidity (RH)

  • Appropriate sample containers (e.g., Type I glass vials with inert stoppers)

  • Validated stability-indicating analytical method (e.g., HPLC-UV) [4][18] Procedure:

  • Initial Analysis (T=0):

    • Characterize the initial batch of 5-vinyl-2-pyridone thoroughly.

    • Perform assays for potency (e.g., using HPLC), physical appearance, and impurity profile. This serves as the baseline. [7]2. Sample Preparation and Storage:

    • Place accurately weighed samples of the API into vials.

    • Distribute the vials into stability chambers set at accelerated conditions. A common condition for a solid API is 40°C ± 2°C / 75% RH ± 5% RH. [17]3. Time Point Testing:

    • Pull samples from the chambers at specified time points. For a 6-month accelerated study, typical time points are 0, 1, 2, 3, and 6 months. [15][17]4. Sample Analysis:

    • At each time point, analyze the samples for:

      • Appearance: Note any changes in color or physical form. [7] * Assay: Quantify the amount of remaining 5-vinyl-2-pyridone to determine the rate of degradation.

      • Degradation Products: Use a stability-indicating method to separate, identify, and quantify any impurities that have formed.

  • Data Evaluation:

    • Plot the concentration of 5-vinyl-2-pyridone versus time to determine the degradation kinetics.

    • Identify and, if necessary, characterize the structure of any significant degradation products.

    • The data can be used with the Arrhenius equation to predict the shelf-life at long-term storage conditions (e.g., 25°C / 60% RH). [16] Workflow for Accelerated Stability Study

G start Prepare & Characterize API Batch (T=0) storage Place Samples in Stability Chamber (e.g., 40°C / 75% RH) start->storage tp1 Pull Samples (e.g., 1 Month) tp2 Pull Samples (e.g., 2 Months) analysis Analyze Samples: - Appearance - Assay (HPLC) - Impurities tp1->analysis tp3 Pull Samples (e.g., 3 Months) tp2->analysis tp6 Pull Samples (e.g., 6 Months) tp3->analysis tp6->analysis data Evaluate Data: - Degradation Kinetics - Identify Degradants - Shelf-life Extrapolation analysis->data

Caption: General workflow for an ICH-compliant accelerated stability study.

Conclusion

The solubility and stability of 5-vinyl-2-pyridone are fundamental properties that dictate its handling, formulation, and application in research and drug development. Its amphiphilic character results in solubility across a range of polar solvents, which can be further modulated by pH. The primary stability concern is the potential for polymerization of the vinyl group, alongside susceptibility to hydrolysis and oxidation under stressed conditions. By employing the systematic experimental protocols detailed in this guide, researchers can accurately characterize these properties, ensuring the development of robust synthetic and formulation processes and ultimately leading to safe and effective products. A thorough understanding of these core characteristics is not merely a regulatory requirement but a cornerstone of scientific integrity and successful drug development.

References

  • (PDF) Accelerated Stability Assessment Program in API development - ResearchGate. Available at: [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

  • Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms. Available at: [Link]

  • Experiment 1. Solubility of Organic Compounds | PDF | Solution - Scribd. Available at: [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products - Q Laboratories. Available at: [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]

  • 5-Vinyl-1H-pyridin-2-one. Available at: [Link]

  • US4621145A - Process for preparing 5-vinyl-2-pyrrolidinone and intermediates therefor - Google Patents.
  • US4621145A - Process for preparing 5-vinyl-2-pyrrolidinone and intermediates therefor - Google Patents.
  • 5-Vinyl-2-pyrrolidone - PINPOOLS - B2B better chemical procurement. Available at: [Link]

  • Solubility for Common Extractable Compounds. Available at: [Link]

  • 5-vinyl-2-pyrrolidinone - 7529-16-0, C6H9NO, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. Available at: [Link]

  • HPLC Method for Analysis 1-vinyl-2-pyrrolidone on Newcrom R1 Column. Available at: [Link]

  • 5-(PYRIDIN-2-YL)-2(1H)-PYRIDONE - precisionFDA. Available at: [Link]

  • and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples. Available at: [Link]

  • Chemical stability of peptides in polymers. 2. Discriminating between solvent and plasticizing effects of water on peptide deamidation in poly(vinylpyrrolidone) - PubMed. Available at: [Link]

  • (PDF) Degradation of Pyridines in the Environment - ResearchGate. Available at: [Link]

  • Isotope-dilution method for the determination of 1-vinyl-2-pyrrolidone-mercapturic acid as a potential human biomarker for 1-vinyl-2-pyrrolidone via online SPE ESI-LC/MS/MS in negative ionization mode - PubMed. Available at: [Link]

  • Synthesis of 2-pyridones - Organic Chemistry Portal. Available at: [Link]

  • 2-Vinylpyridine | C7H7N | CID 7521 - PubChem. Available at: [Link]

  • SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS - IIP Series. Available at: [Link]

  • A Survey of Stapling Methods to Increase the Affinity, Activity and Stability of Ghrelin Analogues. Available at: [Link]

  • Chemical stability of peptides in polymers. 1. Effect of water on peptide deamidation in poly(vinyl alcohol) and poly(vinyl pyrrolidone) matrixes - PubMed. Available at: [Link]

  • Solubility Behaviors and Correlations of Common Organic Solvents - Figshare. Available at: [Link]

  • 2-Vinylpyridine - Wikipedia. Available at: [Link]

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Technical Whitepaper: Strategic Exploration of 5-Ethenyl-1H-pyridin-2-one Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide explores the medicinal chemistry of 5-ethenyl-1H-pyridin-2-one derivatives. This document is structured to provide strategic rationale, synthetic pathways, and application protocols for researchers utilizing this scaffold in drug discovery.

Executive Summary

The 5-ethenyl-1H-pyridin-2-one scaffold (also referred to as 5-vinyl-2-pyridone) represents a versatile pharmacophore in modern medicinal chemistry. While the parent 2-pyridone ring is a privileged structure found in FDA-approved drugs like Pirfenidone (antifibrotic) and Perampanel (antiepileptic), the introduction of a C5-ethenyl group unlocks unique reactivity profiles. This moiety serves two distinct strategic roles:

  • Tunable Covalent Warhead: acting as a "soft" Michael acceptor to target non-catalytic cysteine residues with higher selectivity than traditional acrylamides.

  • Divergent Synthetic Intermediate: functioning as a handle for Heck couplings, cyclizations to fused heterocycles, or reduction to ethyl analogs.

This guide details the electronic rationale, synthetic protocols, and experimental validation methods required to exploit this scaffold effectively.

Structural Rationale & Pharmacophore Analysis[1]

Electronic Tuning and Tautomerism

The 2-pyridone core exists in a tautomeric equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms. In physiological solution and solid state, the lactam form predominates, providing a crucial hydrogen bond donor (NH) and acceptor (C=O) motif that mimics peptide bonds.

The 5-Ethenyl "Warhead": Unlike the highly reactive acrylamide warheads often used in Targeted Covalent Inhibitors (TCIs) (e.g., Osimertinib), the vinyl group at the 5-position of the 2-pyridone ring exhibits attenuated electrophilicity .

  • Mechanism: The nitrogen atom of the pyridone ring donates electron density into the ring (resonance effect), making the C5 position electron-rich relative to a simple phenyl ring.

  • Consequence: The conjugated vinyl group is less susceptible to non-specific reaction with biological nucleophiles (like Glutathione), potentially reducing off-target toxicity while maintaining sufficient reactivity to modify specific cysteine residues in a binding pocket.

Visualization: Warhead Reactivity Logic

The following diagram illustrates the mechanistic logic of using the 5-ethenyl-2-pyridone as a covalent modifier.

WarheadMechanism Protein Target Protein (Cysteine-SH) Complex Reversible Binding Complex Protein->Complex Recognition Scaffold 5-Ethenyl-2-pyridone (Electrophile) Scaffold->Complex TS Michael Addition Transition State Complex->TS Nucleophilic Attack (S- to Beta-C) Adduct Irreversible Covalent Adduct TS->Adduct Bond Formation

Figure 1: Mechanistic pathway for covalent inhibition. The 5-ethenyl group acts as a Michael acceptor, trapping the cysteine thiolate after initial non-covalent binding.

Synthetic Architectures

Synthesis of 5-ethenyl-1H-pyridin-2-one derivatives typically proceeds via Palladium-catalyzed cross-coupling, which offers superior tolerance for the lactam functionality compared to dehydration methods.

Primary Route: Heck Alkenylation

The most robust route involves the Heck reaction of 5-bromo-2-pyridone with functionalized alkenes (styrenes, acrylates, or ethylene surrogates).

Reaction Scheme Logic:

  • Substrate: 5-bromo-2(1H)-pyridinone (commercially available).

  • Catalyst: Pd(OAc)₂ / PPh₃ system is standard; ligand-free conditions are possible but less reliable for electron-rich heterocycles.

  • Base: Triethylamine or K₂CO₃.[1]

  • Solvent: DMF or Acetonitrile (polar aprotic solvents favor the cationic Pd pathway).

Visualization: Synthetic Workflow

SynthesisPath Start 5-Bromo-2(1H)-pyridinone Intermed Pd-Oxidative Addition Complex Start->Intermed 1. Activation Reagents Alkene (R-CH=CH2) Pd(OAc)2, PPh3, Et3N Reagents->Intermed Product 5-Ethenyl-1H-pyridin-2-one Derivative Intermed->Product 2. Insertion & Beta-Elimination

Figure 2: Palladium-catalyzed Heck alkenylation workflow for generating 5-ethenyl derivatives.

Medicinal Chemistry Applications

Case Study A: Covalent Kinase Inhibitors

Recent literature highlights the use of vinyl-heterocycles as alternatives to acrylamides.[2][3] In the context of EGFR inhibitors (targeting C797), replacing an acrylamide warhead with a vinyl-pyridine (or pyridone) moiety can improve metabolic stability and reduce intrinsic reactivity (lower


 ratio), which is beneficial for reducing immunogenicity risks associated with haptenization [1, 2].
Case Study B: Intermediate for Pirfenidone Analogs

The 5-ethenyl group serves as a precursor to 5-ethyl analogs. For example, in optimizing Pirfenidone (5-methyl-1-phenyl-2-pyridone), researchers may synthesize the 5-ethenyl analog to explore:

  • Metabolic Blocking: The vinyl group prevents rapid oxidation of the methyl group (a common clearance pathway).

  • Rigidification: The

    
     character of the vinyl group restricts conformation compared to an ethyl chain.
    
Data Summary: Comparative Properties
Feature5-Methyl (Pirfenidone)5-Ethenyl (Target)5-Acrylamide (Traditional)
Electronic State Electron-Donating (Hyperconjugation)Conjugated (Weak Acceptor)Strongly Electron-Withdrawing
Covalent Potential NoneModerate (Tunable)High
Metabolic Stability Low (Oxidation prone)ModerateLow (Glutathione conjugation)
Synthetic Access Direct AlkylationHeck CouplingAmide Coupling

Experimental Protocols

Protocol 1: Synthesis of 5-Styryl-2-pyridone (Heck Coupling)

Use this protocol to install the ethenyl motif.

  • Reagents:

    • 5-bromo-2(1H)-pyridinone (1.0 equiv)

    • Styrene or substituted alkene (1.2 equiv)

    • Pd(OAc)₂ (5 mol%)

    • Triphenylphosphine (PPh₃) (10 mol%)

    • Triethylamine (Et₃N) (2.0 equiv)

    • DMF (anhydrous, 0.2 M concentration)

  • Procedure:

    • Charge a reaction vial with 5-bromo-2-pyridone, Pd(OAc)₂, and PPh₃.

    • Purge with Argon for 5 minutes.

    • Add DMF, Et₃N, and the alkene via syringe.

    • Heat to 100°C for 12–24 hours. Monitor by TLC/LC-MS.

    • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

    • Purification: Flash chromatography (MeOH/DCM gradient).

  • Validation:

    
    H NMR should show characteristic vinyl doublets (
    
    
    
    Hz for trans isomer) around 6.5–7.5 ppm.
Protocol 2: Glutathione (GSH) Reactivity Assay

Use this protocol to assess the "warhead" potential and safety profile.

  • Preparation:

    • Prepare a 10 mM stock of the 5-ethenyl test compound in DMSO.

    • Prepare a 10 mM stock of reduced Glutathione (GSH) in PBS (pH 7.4).

  • Incubation:

    • Mix compound and GSH in PBS to a final concentration of 50 µM each (1:1 ratio).

    • Incubate at 37°C.

  • Analysis:

    • Inject samples into LC-MS at T=0, 1h, 4h, and 24h.

    • Quantification: Measure the depletion of the parent peak and the appearance of the GSH-adduct mass (

      
       Da).
      
    • Interpretation:

      • < 10% reaction at 24h: Non-covalent binder (safe).

      • 10–50% reaction: Tunable covalent binder (ideal for targeted drugs).

      • 90% reaction: Highly reactive (potential toxicity risk).

References

  • Vinylpyridine as a Tunable Covalent Warhead Targeting C797 in EGFR. Source: ACS Medicinal Chemistry Letters (2024).[4] URL:[Link]

  • Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. Source: Journal of Medicinal Chemistry (2022). URL:[Link]

  • Heck Reaction: Mechanism and Applications. Source: Organic Chemistry Portal.[1] URL:[Link]

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Source: RSC Advances (2022). URL:[Link]

  • 2-Vinylpyridine (Chemical Data and Reactivity). Source: Wikipedia / PubChem Data. URL:[Link]

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An In-depth Technical Guide to the Electronic Properties of the Pyridinone Ring System

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridinone core is a quintessential privileged scaffold in modern medicinal chemistry, forming the structural foundation of numerous clinically approved drugs.[1] Its prevalence stems from a unique combination of physicochemical properties, including its capacity to act as both a hydrogen bond donor and acceptor, and its utility as a versatile bioisostere.[2][3] This guide provides a comprehensive exploration of the core electronic properties that govern the behavior of the pyridinone ring system. We will dissect its aromaticity, tautomerism, and the profound influence of substituents. Furthermore, this guide details the key experimental and computational methodologies used to characterize these properties, providing field-proven protocols and explaining the causality behind experimental choices. By understanding the electronic landscape of the pyridinone scaffold, researchers can more effectively leverage its potential in the rational design of novel therapeutics.

The Pyridinone Scaffold: An Introduction

Pyridinones are a class of six-membered heterocyclic compounds containing a nitrogen atom and a carbonyl group within the ring. They exist primarily in two isomeric forms: 2-pyridone and 4-pyridone. Their significance in drug discovery cannot be overstated; they are integral components of drugs targeting a wide range of diseases, including cancer, viral infections, and inflammatory conditions.[1][4] The scaffold's utility is rooted in its electronic nature. The arrangement of heteroatoms and pi-electrons creates a unique electronic distribution that dictates its polarity, solubility, and, most critically, its ability to engage in specific, high-affinity interactions with biological targets.[3][4]

A defining characteristic of pyridinones is their existence in a tautomeric equilibrium with their corresponding hydroxypyridine forms. While both tautomers exist, the equilibrium in solution overwhelmingly favors the pyridone form due to greater stabilization through solvation and intermolecular interactions like self-association.[5][6] This preference for the amide-like pyridone structure is fundamental to its role in medicinal chemistry.

Core Electronic Properties: A Deep Dive

Aromaticity and Resonance

While not a classic benzene-like ring, the pyridinone system possesses significant aromatic character. This arises from the delocalization of six pi-electrons across the planar ring, fulfilling Hückel's rule (4n+2 π electrons). The resonance contributor that establishes this aromaticity involves charge separation, placing a negative charge on the electronegative oxygen atom and a positive charge on the nitrogen atom.[6] This charge-separated resonance form is a major contributor to the overall electronic structure and explains why the pyridone tautomer is surprisingly stable.[6]

In 2-pyridone, the lone pair on the nitrogen participates in the aromatic system, while the carbonyl group acts as an electron-withdrawing entity. This creates a polarized system with significant electron density on the oxygen atom. 4-pyridone exhibits a similar, but distinct, charge-separated resonance structure that also confers aromaticity.

Caption: Tautomerism and key resonance structure of the 2-pyridone system.

Influence of Substituents on Electronic Architecture

The electronic landscape of the pyridinone ring is highly tunable through substitution at its various carbon positions. The strategic placement of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can profoundly alter the ring's reactivity, binding affinities, and pharmacokinetic properties.[7][8]

  • Electron-Donating Groups (EDGs): Substituents like amino (-NH2) or methoxy (-OCH3) groups increase the electron density within the ring system. This generally enhances the basicity of the ring nitrogen and can lower the oxidation potential, making the molecule more susceptible to oxidation.[9]

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2), cyano (-CN), or halogens (-Cl, -F) decrease the electron density of the ring. This effect increases the acidity of the N-H proton, making it a better hydrogen bond donor, and raises the oxidation potential.[8][10]

These substituent-induced effects are critical in drug design for optimizing interactions with target proteins. For example, enhancing the hydrogen bond donating capacity of the N-H group can strengthen binding to the hinge region of a protein kinase.[4]

Substituent (at C4-position)TypeEffect on HOMO-LUMO GapImpact on Electron DensityReference
-NO2Strong EWGDecreases GapReduces density at Cu(II) center[7][10]
-ClEWG (Inductive)Decreases GapReduces density (less than NO2)[7][10]
-HNeutralBaselineBaseline[7][10]
-OHEDG (Resonance)Increases GapIncreases density[7][10]
-NMe2Strong EDG-Increases density[11]

Characterization of Electronic Properties

A multi-faceted approach combining spectroscopic, electrochemical, and computational methods is essential for a thorough understanding of the pyridinone ring's electronic properties.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within the molecule, primarily the π-π* transitions of the aromatic system.[12] The wavelength of maximum absorbance (λmax) is sensitive to the electronic environment. Substituents that extend conjugation or increase electron density typically cause a bathochromic (red) shift to longer wavelengths, while electron-withdrawing groups can cause a hypsochromic (blue) shift.[13]

This protocol provides a self-validating framework for obtaining a reliable absorbance spectrum of a pyridinone derivative.

  • Instrument Preparation: Power on the spectrophotometer and allow the lamps (Deuterium for UV, Tungsten for visible) to warm up for at least 20-30 minutes to ensure a stable output.[14]

  • Solvent Selection & Sample Preparation:

    • Causality: The solvent must be transparent in the wavelength range of interest and must fully dissolve the sample. Spectroscopic grade solvents (e.g., ethanol, acetonitrile, cyclohexane) are required to avoid interfering absorbance from impurities.

    • Dissolve a small, accurately weighed amount of the pyridinone compound in the chosen solvent to create a stock solution of known concentration (e.g., 1 mM).

    • From the stock, prepare a dilute sample solution (typically 1-10 µM). The concentration should be adjusted so that the maximum absorbance falls between 0.1 and 1.0 AU, the range where the Beer-Lambert law is most linear.[15]

  • Blank Measurement (Baseline Correction):

    • Trustworthiness: This step is critical to subtract the absorbance of the solvent and the cuvette itself, ensuring the final spectrum is solely that of the analyte.[14]

    • Fill a clean quartz cuvette with the pure solvent. Place it in the spectrophotometer.

    • Perform a baseline correction or "zero" measurement across the desired wavelength range (e.g., 200-600 nm).[16]

  • Sample Measurement:

    • Empty the cuvette, rinse it with a small amount of the sample solution, and then fill it with the sample solution.[15]

    • Place the sample cuvette in the spectrophotometer, ensuring consistent orientation.

    • Acquire the absorbance spectrum.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax).[17]

    • If the molar extinction coefficient (ε) is known, the concentration can be verified using the Beer-Lambert Law (A = εcl).

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique used to probe the redox properties of a molecule. It provides information on the oxidation and reduction potentials, which can be directly correlated with the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), respectively.[11][18] For a series of pyridinone derivatives, CV can quantitatively measure the electronic impact of different substituents.[19][20]

Caption: A generalized experimental workflow for Cyclic Voltammetry.

  • Electrode and Cell Preparation:

    • Expertise: The working electrode surface must be pristine for reproducible results. Polishing a glassy carbon electrode with alumina slurry on a polishing pad, followed by sonication in ethanol and deionized water, removes adsorbed species from previous experiments.[21]

    • Assemble a three-electrode cell: a polished working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[22]

  • Solution Preparation:

    • Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6) in a suitable solvent (e.g., acetonitrile). The electrolyte is essential to minimize solution resistance and ensure charge is carried by ion migration.[23]

    • Dissolve the pyridinone analyte in the electrolyte solution to a final concentration of approximately 1-5 mM.

  • Deoxygenation:

    • Causality: Dissolved oxygen is electroactive and will interfere with the measurement. Purge the solution with an inert gas (N2 or Ar) for 10-15 minutes prior to the scan and maintain an inert atmosphere over the solution during the experiment.

  • Data Acquisition:

    • Connect the electrodes to a potentiostat.[24]

    • Set the experimental parameters: initial potential, switching potential, and scan rate (e.g., 100 mV/s). The potential window should be wide enough to encompass the redox events of interest.[22]

    • Initiate the scan and record the voltammogram.

  • Internal Standard and Referencing:

    • Trustworthiness: To ensure data is comparable across different experiments and laboratories, it is crucial to reference the potentials to a known standard. Ferrocene (Fc) is the universally accepted internal standard.[23]

    • Add a small amount of ferrocene to the solution and record a new voltammogram.

    • Determine the half-wave potential (E1/2) for the Fc/Fc+ couple. All measured potentials for the analyte should be reported relative to this value (e.g., V vs. Fc/Fc+).

Computational Chemistry: Density Functional Theory (DFT)

DFT has become an indispensable tool for elucidating the electronic properties of molecules. It provides a theoretical framework to calculate various electronic descriptors that complement experimental findings.[25][26]

  • HOMO and LUMO: The energies of the HOMO and LUMO are related to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability.[10][25] A smaller gap suggests the molecule is more polarizable and reactive.

  • Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For pyridinones, these maps clearly show the negative potential around the carbonyl oxygen and the positive potential near the N-H proton, visually confirming their hydrogen bonding capabilities.

DFT_Workflow cluster_calc DFT Calculation cluster_analysis Analysis & Visualization build 1. Build 3D Structure of Pyridinone Derivative geom_opt 2. Geometry Optimization (e.g., B3LYP/6-31G*) build->geom_opt freq_calc 3. Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc single_point 4. Single-Point Energy (Higher Level Basis Set) freq_calc->single_point orbitals Visualize HOMO/LUMO single_point->orbitals mep Generate MEP Map single_point->mep descriptors Calculate Reactivity Descriptors (IP, EA, etc.) single_point->descriptors

Caption: A typical workflow for DFT analysis of a pyridinone molecule.

Implications in Rational Drug Design

A deep understanding of the pyridinone ring's electronic properties is not merely academic; it is directly applicable to the design of more potent and selective drugs.

The Hinge-Binding Motif

In the field of kinase inhibitor design, the 2-pyridone scaffold is a premier hinge-binding motif.[1][4] The kinase hinge region forms a critical set of hydrogen bonds with inhibitors, typically involving a backbone N-H donor and a backbone C=O acceptor. The 2-pyridone core perfectly complements this pattern. The electronic arrangement makes the ring N-H an excellent hydrogen bond donor and the exocyclic C=O a strong hydrogen bond acceptor. By tuning the ring's electronics with substituents, medicinal chemists can modulate the strength of these crucial interactions to optimize binding affinity and selectivity.[4]

Kinase_Hinge_Binding cluster_kinase Kinase Hinge Region cluster_pyridinone 2-Pyridone Inhibitor hinge_nh Backbone N-H (Donor) hinge_co Backbone C=O (Acceptor) hinge_nh->hinge_co Peptide Bond pyridone_co Pyridone C=O (Acceptor) hinge_nh->pyridone_co H-Bond pyridone_nh Pyridone N-H (Donor) pyridone_nh->hinge_co H-Bond

Caption: Hydrogen bonding of a 2-pyridone core to a generic kinase hinge.

Bioisosterism and Property Modulation

The pyridinone ring is often used as a bioisostere for other chemical groups, such as phenyl, pyrimidine, or carboxamide moieties.[3] Its electronic similarity allows it to mimic the interactions of these groups while offering distinct advantages in terms of polarity, solubility, and metabolic stability. For example, replacing a phenyl ring with a pyridinone can introduce hydrogen bonding capabilities and improve aqueous solubility, enhancing the drug-like properties of a molecule.[4]

Conclusion

The pyridinone ring system is a cornerstone of medicinal chemistry, prized for its structural simplicity and profound biological activity. This versatility is not accidental but is a direct consequence of its rich and tunable electronic properties. The interplay of aromaticity, resonance, and tautomerism, combined with the significant influence of substituents, provides a powerful platform for drug design. By employing a synergistic approach of spectroscopy, electrochemistry, and computational modeling, researchers can precisely characterize and engineer these electronic features. This detailed understanding empowers scientists to rationally design the next generation of pyridinone-based therapeutics with enhanced potency, selectivity, and superior pharmacological profiles.

References

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  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022). National Center for Biotechnology Information (NCBI). [Link]

  • Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. (2025). Taylor & Francis Online. [Link]

  • Fluorescence spectroscopic detection of the pyridinol form in tautomeric 2(1H)-pyridones. (1984). Royal Society of Chemistry. [Link]

  • Synthesis of 2-pyridone derivatives via regioselective O-allylic substitution reaction. (n.d.). Chinese Chemical Letters. [Link]

  • Synthesis of pyridinone with various reactions. (2022). ResearchGate. [Link]

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  • Fluorescence Spectroscopic Detection of the Pyridinol form in Tautomeric 2(1H)-Pyridones. (1984). Royal Society of Chemistry. [Link]

  • Aromaticity and tautomerism. Part I. The aromatic resonance energy of 2-pyridone and the related thione, methide, and imine. (1972). Royal Society of Chemistry. [Link]

  • Aromaticity and tautomerism. Part II. The 4-pyridone, 2-quinolone, and 1-isoquinolone series. (1972). Royal Society of Chemistry. [Link]

  • Fluorescence spectroscopic study on tautomeric equilibria of 2(1H)-pyridones. (1986). Royal Society of Chemistry. [Link]

  • Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. (2020). Royal Society of Chemistry. [Link]

  • Synthesis of 2-pyridones. (n.d.). Organic Chemistry Portal. [Link]

  • A Practical Beginner's Guide to Cyclic Voltammetry. (2017). Journal of Chemical Education. [Link]

  • Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. (n.d.). ChemRxiv. [Link]

  • Standard Operating Procedure for Cyclic Voltammetry using the BAS 100 Electrochemical Analysis System. (2011). Truman State University. [Link]

  • UV-Visible Spectroscopy Experiment Guide. (n.d.). Scribd. [Link]

  • Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. (2012). University of Texas at El Paso. [Link]

  • Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents. (2024). Royal Society of Chemistry. [Link]

  • Structure-Dependent Electrochemical Behavior of 2-Pyridone Derivatives: A Combined Experimental and Theoretical Study. (2023). CER. [Link]

  • Structure-Dependent Electrochemical Behavior of 2-Pyridone Derivatives: A Combined Experimental and Theoretical Study. (2023). ResearchGate. [Link]

  • Aromaticity of 1-methyl-1H-pyridin-2-one? (2015). Physics Forums. [Link]

  • Steady-State and Time-Resolved Fluorescence Investigation of 2-pyridone and 3-pyridone in Solution and their Specific Binding to Human Serum Albumin. (2014). ResearchGate. [Link]

  • Cyclic Voltammetry Guidelines for Non-specialists — Interpreting Common Artifacts. (2024). Medium. [Link]

  • UV/Vis Spectroscopy Guide | Principles, Equipment & More. (n.d.). Mettler Toledo. [Link]

  • Structure-Dependent Electrochemical Behavior of 2-Pyridone Derivatives: A Combined Experimental and Theoretical Study. (2023). MDPI. [Link]

  • Pyridine: Structure, Resonance, and Reactivity. (n.d.). Scribd. [Link]

  • Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents. (2024). National Center for Biotechnology Information (NCBI). [Link]

  • A Practical Beginner's Guide to Cyclic Voltammetry. (2017). ACS Publications. [Link]

  • How Do Electron Donating Substituents Affect the Electronic Structure, Molecular Topology, Vibrational Properties and Intra- and Intermolecular Interactions of Polyhalogenated Pyridines? (2021). ResearchGate. [Link]

  • Structure-Dependent Electrochemical Behavior of 2-Pyridone Derivatives: A Combined Experimental and Theoretical Study. (2023). Semantic Scholar. [Link]

  • Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. (2020). Dalton Transactions. [Link]

  • DFT analysis of substituent effects on electron-donating efficacy of pyridine. (2016). ResearchGate. [Link]

  • Push or Pull for a Better Selectivity? A Study on the Electronic Effects of Substituents of the Pyridine Ring on the Enantiomeric Recognition of Chiral Pyridino-18-Crown-6 Ethers. (2020). MDPI. [Link]

  • UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. (2023). Technology Networks. [Link]

  • Hydroxypyridine-Pyridone Tautomerism. (2010). YouTube. [Link]

  • Theoretical Investigation of Pyridine Derivatives as High Energy Materials. (2017). ResearchGate. [Link]

  • Fluorescence spectra of indenone-fused pyridine hybrids (4a–4n). (2018). ResearchGate. [Link]

  • Effect of Substituents On Basicity of Pyridine. (n.d.). Scribd. [Link]

  • Electronic Properties and π-π* Absorption Spectrum of 2-Pyridone. (2006). Oxford Academic. [Link]

  • Mechanistic studies of pyridinium electrochemistry: alternative chemical pathways in the presence of CO2. (2015). Royal Society of Chemistry. [Link]

  • Computational Study of 3-Pyridine Carboxaldehyde. (2010). Material Science Research India. [Link]

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Methodological & Application

Application Note: Precision Polymerization of 5-Ethenyl-1H-pyridin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Protocol & Methodology Subject: 5-Ethenyl-1H-pyridin-2-one (5-Vinyl-2-pyridone) Application: Supramolecular Scaffolds, Drug Delivery Vectors, and Functional Hydrogels

Part 1: Executive Summary & Core Directive

The Challenge: Polymerizing 5-ethenyl-1H-pyridin-2-one (5V2P) presents a unique chemical paradox. Unlike standard vinyl pyridines (e.g., 4-vinylpyridine), 5V2P possesses a lactam functionality (


) within the ring. This moiety induces strong intermolecular hydrogen bonding (dimerization), leading to poor solubility in non-polar solvents and potential "physical crosslinking" during synthesis. Furthermore, the tautomeric equilibrium between the pyridone (lactam)  and hydroxypyridine (lactim)  forms can affect radical stability and propagation kinetics.

The Solution: This guide moves beyond generic vinyl polymerization. We prioritize Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization to control dispersity (


) and molecular weight, enabling the precise architecture required for drug delivery applications. We also provide a robust Free Radical Polymerization (FRP)  protocol for high-molecular-weight scaffold generation.

Key Technical Differentiator:

  • Solvent System: We exclusively recommend polar aprotic solvents (DMF, DMSO) to disrupt lactam dimerization and ensure linear chain propagation.

  • Monomer Classification: 5V2P is treated as a More Activated Monomer (MAM) due to the conjugation of the vinyl group with the heteroaromatic ring, dictating the choice of Chain Transfer Agent (CTA).

Part 2: Pre-Polymerization Logic & Materials[1]

Monomer Handling & Purification

Commercial 5V2P is often stabilized with tert-butylcatechol (TBC) or synthesized de novo via dehydration of hydroxyethyl precursors. Impurities act as radical scavengers, terminating chains early.

  • Inhibitor Removal: Pass the monomer solution (dissolved in MeOH/CH2Cl2) through a basic alumina column. Evaporate solvent under high vacuum (< 1 mbar) at low temperature (< 30°C) to avoid thermal autopolymerization.

  • Storage: Store under Argon at -20°C. The monomer is light-sensitive; use amber vials.

Solvent Selection Strategy

The choice of solvent is not arbitrary; it is mechanistic.

SolventSuitabilityRationale
DMF (Anhydrous) Optimal Disrupts intermolecular H-bonds (dimers); good solubility for polymer and RAFT agents.
DMSO High Excellent for high-MW polymers; harder to remove post-synthesis.
Toluene/Benzene PoorPromotes monomer dimerization (stacking), leading to precipitation and heterogeneous kinetics.
Water ContextualOnly for specific aqueous RAFT (pH dependent); complex tautomeric shifts.

Part 3: Protocol A - Controlled RAFT Polymerization

Objective: Synthesis of well-defined Poly(5V2P) with


 for block copolymer drug carriers.
Reagents & Stoichiometry
  • Monomer (M): 5-Ethenyl-1H-pyridin-2-one

  • CTA: 2-Cyano-2-propyl benzodithioate (CPDB) or Cumyl dithiobenzoate (CDB).

    • Why: 5V2P is a conjugated MAM. Dithiobenzoates provide the necessary high transfer constant (

      
      ). Trithiocarbonates (e.g., DDMAT) are valid alternatives for lighter color.
      
  • Initiator (I): AIBN (Azobisisobutyronitrile).[1] Recrystallized from methanol.

  • Ratio:

    
     (Target DP = 200).
    
Step-by-Step Workflow
  • Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, dissolve 5V2P (1.0 g, 8.25 mmol) in anhydrous DMF (4.0 mL).

  • Reagent Addition: Add CPDB (9.1 mg, 0.041 mmol) and AIBN (1.35 mg, 0.008 mmol) from stock solutions in DMF to ensure accuracy.

  • Degassing (Critical):

    • Seal the tube with a rubber septum.

    • Perform 4 cycles of Freeze-Pump-Thaw :

      • Freeze in liquid

        
         (10 min).
        
      • Pump to < 100 mTorr (15 min).

      • Thaw in warm water bath (avoid light).

    • Backfill with high-purity Argon.

  • Polymerization: Immerse the Schlenk tube in a thermostated oil bath at 70°C . Stir at 500 rpm.

    • Time: 12–24 hours (Monitor conversion via NMR).

  • Quenching: Flash cool the tube in liquid

    
     and expose to air to terminate radicals.
    
  • Purification:

    • Dilute the reaction mixture with minimal DMF.

    • Precipitate dropwise into a 10-fold excess of cold Diethyl Ether (or Acetone, depending on MW).

    • Centrifuge (4000 rpm, 10 min) and decant supernatant.

    • Repeat precipitation 3 times to remove unreacted monomer and CTA.

  • Drying: Dry the pink/red solid in a vacuum oven at 40°C for 24 hours.

Visualization of Workflow (DOT)

RAFT_Workflow Start Monomer Prep (Inhibitor Removal) Mix Dissolution (DMF + CTA + AIBN) Start->Mix Degas Freeze-Pump-Thaw (4 Cycles) Mix->Degas O2 Removal Heat Polymerization (70°C, 12-24h) Degas->Heat Initiation Quench Quench (Liquid N2 + Air) Heat->Quench Termination Purify Precipitation (Cold Ether) Quench->Purify Final Poly(5V2P) Target Đ < 1.2 Purify->Final

Caption: Figure 1. Optimized RAFT polymerization workflow for 5-ethenyl-1H-pyridin-2-one ensuring oxygen-free conditions.

Part 4: Protocol B - Free Radical Polymerization (FRP)

Objective: Rapid synthesis of high-molecular-weight polymers for hydrogels or bulk supramolecular materials where dispersity is less critical.

Methodology
  • Dissolution: Dissolve 5V2P (2.0 g) in DMF (Total solid content ~20 wt%).

  • Initiator: Add AIBN (1.0 wt% relative to monomer).

  • Inert Atmosphere: Purge with Argon bubbling for 30 minutes (Simpler than freeze-pump-thaw, acceptable for FRP).

  • Reaction: Heat to 65°C for 16 hours.

  • Purification: Precipitate into Diethyl Ether. Reprecipitate from Methanol into Ether.

  • Result: White to off-white powder. Yield typically >80%.

Part 5: Scientific Validation & Characterization

Structural Confirmation (NMR)

The polymerization is validated by the disappearance of vinylic protons and the broadening of the pyridone ring signals.

Signal (1H NMR, DMSO-d6)Monomer (

ppm)
Polymer (

ppm)
Interpretation
Vinyl (

)
5.4 (d), 5.9 (d), 6.6 (dd)Absent Confirms consumption of double bond.
Backbone (

)
N/A1.2 – 2.5 (Broad)Formation of polyethylene backbone.
Pyridone Ring (NH) ~11.5 (Broad singlet)11.0 – 12.0 (Broad)Retention of H-bonding capability (Lactam).
Mechanistic Insight: The Tautomeric Challenge

The 5V2P monomer exists in equilibrium. In non-polar environments, the lactam (pyridone) form dominates and dimerizes. This dimerization can lead to "template polymerization" effects where the polymer chain rigidity is higher than expected.

Tautomer_Mechanism cluster_0 Solvent Influence Lactam Lactam Form (2-Pyridone) Lactim Lactim Form (2-Hydroxypyridine) Lactam->Lactim  K_eq (Solvent Dependent)   Dimer H-Bonded Dimer (Physical Crosslink) Lactam->Dimer Non-polar Solvent (Toluene) Polymer Polymer Chain Lactam->Polymer Polar Solvent (DMF/DMSO) Dimer->Polymer Inhibited/Slow Propagation

Caption: Figure 2. Impact of solvent polarity on tautomeric equilibrium and dimerization, illustrating why DMF is required to favor linear polymerization.

Part 6: Troubleshooting & Optimization

  • Problem: Polymer is insoluble in Methanol/Water.

    • Cause: Strong intermolecular H-bonding between pyridone units (physical crosslinking).

    • Fix: Add a chaotropic salt (LiCl) or use a strong H-bond acceptor solvent (DMSO, DMF). Acidifying the solution (HCl) can also protonate the ring, disrupting H-bonds and improving solubility in water (polyelectrolyte effect).

  • Problem: Low Conversion in RAFT.

    • Cause: "Retardation" effect common in dithiobenzoates with specific monomers.

    • Fix: Switch CTA to a Trithiocarbonate (e.g., 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid) or increase temperature to 75°C.

References

  • Lowe, A. B., & McCormick, C. L. (2007). Reversible addition–fragmentation chain transfer (RAFT) radical polymerization and block copolymerization of water-soluble 'acrylamide' monomers. Progress in Polymer Science. Link

  • Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process.[1] Australian Journal of Chemistry. Link

  • Weck, M. (2007). Side-chain functionalized supramolecular polymers. Polymer International. (Context: Protocols for functionalized vinyl pyridines/pyridones in supramolecular chemistry). Link

  • Google Patents. (2012). Polyvinyl pyridine preparing method (CN102603948A). (Context: General conditions for vinyl pyridine polymerization). Link

  • York, M. et al. (2019). Synthesis of Poly(3-vinylpyridine)-Block-Polystyrene via RAFT.[2] NIH/PubMed Central. (Context: Surrogate protocols for vinyl pyridine isomers). Link

Sources

Application Notes and Protocols: 5-Ethenyl-1H-pyridin-2-one as a Promising Scaffold for Anti-inflammatory Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Potential of the 5-Ethenyl-1H-pyridin-2-one Scaffold

The pyridinone core is a privileged structure in medicinal chemistry, forming the foundation of numerous compounds with a wide array of pharmacological activities, including anti-inflammatory, anti-tumor, and antimicrobial effects.[1] Its unique electronic and steric properties allow for diverse chemical modifications, making it an attractive scaffold for drug design.[1][2] Within this class, the 5-ethenyl-1H-pyridin-2-one moiety presents a particularly interesting starting point for the development of novel anti-inflammatory agents. The vinyl group at the 5-position offers a reactive handle for further functionalization and can play a crucial role in the molecule's interaction with biological targets. This document provides a comprehensive guide for researchers on leveraging this scaffold in the design and evaluation of new anti-inflammatory drug candidates.

Mechanism of Action: Targeting Key Inflammatory Pathways

Derivatives of the pyridinone scaffold have been shown to exert their anti-inflammatory effects through various mechanisms.[1][3] A primary mode of action is the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).[3][4] COX-2 is an inducible enzyme responsible for the production of prostaglandins, which are potent inflammatory mediators.[4][5] By selectively inhibiting COX-2 over its constitutive isoform, COX-1, compounds based on this scaffold can potentially offer anti-inflammatory efficacy with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[4][5]

Furthermore, pyridinone derivatives have been reported to modulate the nuclear factor-kappa B (NF-κB) signaling pathway.[3] NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[3] Inhibition of the NF-κB pathway can therefore lead to a broad-spectrum anti-inflammatory response.

Some studies also suggest that the anti-inflammatory properties of certain pyridinone derivatives may be linked to their iron-chelating abilities, which can impact the activity of iron-dependent enzymes involved in inflammation, such as lipoxygenase.[6]

Below is a diagram illustrating the potential signaling pathways targeted by 5-ethenyl-1H-pyridin-2-one derivatives.

G cluster_0 Inflammatory Stimuli (e.g., LPS) cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Drug Target cluster_4 Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway Initiates MAPK_pathway MAPK Pathway TLR4->MAPK_pathway Initiates COX2_expression COX-2 Expression NFkB_pathway->COX2_expression Induces MAPK_pathway->COX2_expression Induces Arachidonic_Acid Arachidonic Acid COX2_expression->Arachidonic_Acid Acts on Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins Conversion Inflammation Inflammation (Cytokine Release, Pain, Fever) Prostaglandins->Inflammation Mediates Scaffold 5-Ethenyl-1H- pyridin-2-one Derivative Scaffold->NFkB_pathway Inhibits Scaffold->COX2_expression Inhibits

Caption: Potential anti-inflammatory mechanism of 5-ethenyl-1H-pyridin-2-one derivatives.

Synthetic Protocol: A Proposed Route to 5-Ethenyl-1H-pyridin-2-one Derivatives

While numerous methods exist for the synthesis of pyridin-2-one derivatives, a specific, detailed protocol for 5-ethenyl-1H-pyridin-2-one for anti-inflammatory applications is not extensively documented.[7][8][9][10][11] Here, we propose a plausible and versatile synthetic strategy based on modern cross-coupling reactions, such as the Suzuki or Heck reaction.[4][11][12][13] This approach allows for the late-stage introduction of the ethenyl group, providing flexibility for generating a library of derivatives.

The following diagram outlines the proposed synthetic workflow.

G Start 5-Bromo-1H-pyridin-2-one Coupling Palladium-Catalyzed Cross-Coupling Start->Coupling Product 5-Ethenyl-1H-pyridin-2-one Coupling->Product Reagent Vinylboronic Acid or Ethylene Reagent->Coupling Derivatization Further Derivatization (e.g., at N1 position) Product->Derivatization Final_Products Library of Derivatives Derivatization->Final_Products

Caption: Proposed synthetic workflow for 5-ethenyl-1H-pyridin-2-one derivatives.

Exemplary Protocol: Suzuki Coupling for the Synthesis of 5-Ethenyl-1H-pyridin-2-one

This protocol describes a general procedure for the Suzuki coupling of 5-bromo-1H-pyridin-2-one with potassium vinyltrifluoroborate.

Materials:

  • 5-Bromo-1H-pyridin-2-one

  • Potassium vinyltrifluoroborate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add 5-bromo-1H-pyridin-2-one (1.0 eq), potassium vinyltrifluoroborate (1.5 eq), and potassium carbonate (3.0 eq).

  • Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) in a small amount of anhydrous 1,4-dioxane. Add this catalyst mixture to the reaction flask.

  • Solvent Addition: Add a 4:1 mixture of anhydrous 1,4-dioxane and degassed water to the reaction flask to achieve a concentration of approximately 0.1 M with respect to the 5-bromo-1H-pyridin-2-one.

  • Inert Atmosphere: Purge the flask with argon or nitrogen for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-ethenyl-1H-pyridin-2-one.

Protocols for Biological Evaluation

The following are detailed protocols for assessing the anti-inflammatory activity of synthesized 5-ethenyl-1H-pyridin-2-one derivatives.

In Vitro Assay: COX-2 Inhibition Assay (Fluorometric)

This assay determines the ability of the test compounds to inhibit the activity of the COX-2 enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • COX-2 inhibitor screening kit (e.g., from Cayman Chemical or Assay Genie)[5][14][15]

  • Test compounds (dissolved in DMSO)

  • Celecoxib (positive control)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions provided in the COX-2 inhibitor screening kit.

  • Compound Dilution: Prepare a series of dilutions of the test compounds and celecoxib in the assay buffer. The final DMSO concentration should be kept below 1%.

  • Assay Plate Preparation: To the wells of the 96-well plate, add the assay buffer, heme, and either the test compound, celecoxib, or vehicle (for the 100% activity control).

  • Enzyme Addition: Add the diluted COX-2 enzyme to all wells except the background control wells.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to all wells.

  • Measurement: Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) in a kinetic mode for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction for each well. The percent inhibition is calculated using the formula: % Inhibition = [(Rate of uninhibited control - Rate of inhibitor) / Rate of uninhibited control] x 100

  • IC₅₀ Determination: Plot the percent inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

CompoundCOX-2 IC₅₀ (µM)
Example Derivative 1 Hypothetical Value
Example Derivative 2 Hypothetical Value
Celecoxib (Control) Expected Value
In Vitro Assay: Lipopolysaccharide (LPS)-Induced Cytokine Release in RAW 264.7 Macrophages

This assay evaluates the effect of the test compounds on the production of pro-inflammatory cytokines in a cellular model of inflammation.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (dissolved in DMSO)

  • Dexamethasone (positive control)

  • 24-well cell culture plates

  • ELISA kits for TNF-α and IL-6

  • MTT or similar cell viability assay kit

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in complete DMEM at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Seed the cells into 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds or dexamethasone for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group and a vehicle control group.

  • Supernatant Collection: After incubation, collect the cell culture supernatants and store at -80°C until analysis.

  • Cytokine Measurement: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercial ELISA kits according to the manufacturer's protocols.[7][8]

  • Cell Viability: Assess the cytotoxicity of the compounds on RAW 264.7 cells using an MTT assay to ensure that the observed reduction in cytokine levels is not due to cell death.[7]

  • Data Analysis: Calculate the percent inhibition of cytokine production for each compound concentration relative to the LPS-stimulated vehicle control.

CompoundTNF-α Inhibition (%) at X µMIL-6 Inhibition (%) at X µMCell Viability (%) at X µM
Example Derivative 1 Hypothetical ValueHypothetical Value>90%
Example Derivative 2 Hypothetical ValueHypothetical Value>90%
Dexamethasone (Control) Expected ValueExpected Value>90%
In Vivo Assay: Carrageenan-Induced Paw Edema in Rats

This is a classic and well-established model for evaluating the acute anti-inflammatory activity of novel compounds.[2][3][6][16]

Materials:

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compounds (formulated in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

  • Indomethacin or Diclofenac (positive control)

  • Pletysmometer or digital calipers

Procedure:

  • Animal Acclimatization: Acclimatize the animals for at least one week before the experiment.

  • Grouping: Randomly divide the animals into groups (n=6-8 per group): vehicle control, positive control, and test compound groups (at various doses).

  • Compound Administration: Administer the test compounds and the positive control orally (p.o.) or intraperitoneally (i.p.) 1 hour before the carrageenan injection. The vehicle control group receives only the vehicle.

  • Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[2][3][6][16]

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer or the paw thickness with digital calipers at 0 (immediately before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[2]

  • Data Analysis: The increase in paw volume (edema) is calculated as the difference between the paw volume at each time point and the initial paw volume. The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Mean edema of control group - Mean edema of treated group) / Mean edema of control group] x 100

Treatment GroupDose (mg/kg, p.o.)Paw Edema Inhibition (%) at 3h
Vehicle Control -0
Example Derivative 1 Dose 1Hypothetical Value
Example Derivative 1 Dose 2Hypothetical Value
Indomethacin (Control) 10Expected Value

The following diagram illustrates the experimental workflow for the biological evaluation of 5-ethenyl-1H-pyridin-2-one derivatives.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation COX2_Assay COX-2 Inhibition Assay Paw_Edema Carrageenan-Induced Paw Edema (Rat) COX2_Assay->Paw_Edema Promising candidates Cytokine_Assay LPS-Induced Cytokine Release Assay (RAW 264.7) Cytokine_Assay->Paw_Edema Promising candidates Start Synthesized 5-Ethenyl-1H-pyridin-2-one Derivatives Start->COX2_Assay Start->Cytokine_Assay

Caption: Experimental workflow for biological evaluation.

Conclusion

The 5-ethenyl-1H-pyridin-2-one scaffold represents a valuable starting point for the design of novel anti-inflammatory agents. Its synthetic tractability, coupled with the potential to target key inflammatory pathways such as COX-2 and NF-κB, makes it an attractive area for further investigation. The protocols outlined in this document provide a solid framework for the synthesis and comprehensive biological evaluation of new derivatives based on this promising scaffold. Through systematic exploration of structure-activity relationships, it is anticipated that potent and selective anti-inflammatory drug candidates can be developed.

References

  • A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. (2014). Pharmaceutical Reports.
  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022). Frontiers in Chemistry.
  • Pyridazinones and Structurally Related Derivatives with Anti-Inflamm
  • Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. (2025). Expert Opinion on Drug Discovery.
  • P12: Design, synthesis and anti inflammatory evaluation of triary pyridazinone scaffold. (n.d.).
  • Anti‐inflammatory activity of pyridazinones: A review. (2022).
  • Novel Drug Designing Approach for Dual Inhibitors as Anti-Inflammatory Agents: Implication of Pyridine Templ
  • ChemInform Abstract: Synthesis of 4(1H)-Pyridinone Derivatives and Investigation of Analgesic and Antiinflammatory Activities. (2025).
  • Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. (2022). Semantic Scholar.
  • P12: Design, synthesis and anti inflammatory evaluation of triary pyridazinone scaffold. (n.d.).
  • Anti-inflammation and antimalarial profile of 5-pyridin-2-yl-1H-[1][2][6]triazole-3-carboxylic acid ethyl ester as a low molecular intermediate for hybrid drug synthesis. (2021). BMC Chemistry.

  • Figure 1 from Synthesis of pyridin-2(1H)
  • Synthesis of 1-(1-Arylvinyl)pyridin-2(1H)-ones from Ketones and 2-Fluoropyridine. (n.d.). ChemRxiv.
  • Synthesis of pyridin-2(1H)-one derivatives 5. (n.d.).
  • Newly synthesized ethenyl pyridazines and ethenyl pyridazinones as anti-inflammatory agents with COVID-19 suppressing potential. (2026).
  • Anti-Inflammatory Activity of N
  • Synthesis of pyridin‐2‐one derivatives 11 and 14. (n.d.).
  • Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine deriv
  • Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. (2025). PubMed.
  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022). PMC.

Sources

Application Notes & Protocols: Leveraging 5-Vinyl-2-Pyridone for the Development of Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 5-Vinyl-2-Pyridone Scaffold

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds capable of yielding new classes of therapeutic agents. The 2-pyridone core is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide array of biological activities, including antimicrobial, antitumor, and antiviral properties.[1][2][3] Its ability to act as both a hydrogen bond donor and acceptor, coupled with favorable metabolic stability and solubility, makes it an attractive starting point for drug discovery.[2]

The introduction of a vinyl group at the 5-position transforms the versatile 2-pyridone core into a highly adaptable platform. This vinyl moiety serves as a reactive handle for a variety of chemical transformations, enabling the systematic and efficient generation of diverse compound libraries. This document provides a comprehensive guide for researchers, outlining the rationale, synthetic strategies, and detailed protocols for utilizing 5-vinyl-2-pyridone in the discovery and development of next-generation antimicrobial agents.

Section 1: Foundational Chemistry & Rationale

Chemical Properties and Handling

5-Vinyl-2-pyridone is a bifunctional molecule featuring a nucleophilic/electrophilic pyridone ring and a reactive vinyl group. It is known to be sensitive to polymerization, a critical consideration for storage and handling.[4]

  • Storage: Samples should be stored refrigerated and stabilized with a polymerization inhibitor, such as 4-tert-butylcatechol (TBC).[4]

  • Inhibitor Removal: Prior to use in synthesis, the inhibitor must be removed to prevent interference with subsequent reactions. This is typically achieved by passing the monomer through a column of a suitable adsorbent material like activated alumina.[5]

The Rationale for Antimicrobial Design

The strategic value of the 5-vinyl-2-pyridone scaffold is threefold:

  • The Proven Bioactivity of the Pyridone Core: The pyridone nucleus is a known pharmacophore in many active agents.[6][7][8] Derivatives have been shown to target essential bacterial processes, including the inhibition of type II DNA topoisomerases like DNA gyrase.[8][9]

  • The Versatility of the Vinyl Group: The vinyl group is amenable to a wide range of chemical modifications. This allows for the systematic exploration of the chemical space around the pyridone core to optimize antimicrobial potency and selectivity. This exploration is the foundation of Structure-Activity Relationship (SAR) studies.[10]

  • Physicochemical Properties: The pyridone structure can improve crucial drug-like properties, such as water solubility and hydrogen-bonding capabilities, which are often challenging in antimicrobial development.[6][11]

Section 2: Synthetic Strategies for Library Generation

The generation of a chemically diverse library of compounds from a single starting scaffold is a cornerstone of modern drug discovery. The vinyl group of 5-vinyl-2-pyridone is an ideal anchor point for this strategy.

Workflow for Derivative Library Synthesis

Below is a conceptual workflow illustrating the generation of a diverse library of antimicrobial candidates starting from 5-vinyl-2-pyridone. This process involves creating variations at both the vinyl group and the pyridone nitrogen to thoroughly probe the structure-activity landscape.

G cluster_0 Step 1: Scaffold Preparation cluster_1 Step 2: Parallel Synthesis - Vinyl Group Modification cluster_2 Step 3: Parallel Synthesis - Pyridone N-Modification cluster_3 Step 4: Purification & Characterization A 5-Vinyl-2-Pyridone (with inhibitor) B Purified 5-Vinyl-2-Pyridone A->B Inhibitor Removal (Alumina Column) D Michael Addition Reaction B->D G N-Alkylation Reaction B->G C Library of Nucleophiles (e.g., R-SH, R-NH2) C->D E Library A: 5-(Alkylthio/Alkylamino)ethyl-2-pyridones D->E I Purification (e.g., Chromatography) E->I F Library of Alkyl Halides (e.g., R'-Br) F->G H Library B: N-Alkyl-5-vinyl-2-pyridones G->H H->I J Characterization (NMR, MS) I->J K Final Compound Library for Screening J->K

Caption: Synthetic workflow for generating a diverse antimicrobial library from 5-vinyl-2-pyridone.

Protocol 2.1: Michael Addition of Thiols to 5-Vinyl-2-Pyridone

Principle: This protocol utilizes the Michael addition reaction, where a nucleophile (in this case, a thiol) adds across the activated double bond of the vinyl group. This is a robust and high-yielding reaction, ideal for creating a library of derivatives with varying lipophilicity and steric bulk, which can significantly impact membrane interaction and target binding.[11]

Materials:

  • Purified 5-vinyl-2-pyridone

  • A library of thiols (e.g., thiophenol, 1-dodecanethiol, cysteine ethyl ester)

  • Triethylamine (Et3N) or a similar non-nucleophilic base

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve purified 5-vinyl-2-pyridone (1.0 eq) in DCM.

  • Addition of Thiol: Add the selected thiol (1.1 eq) to the solution.

  • Initiation: Add a catalytic amount of triethylamine (0.1 eq) to the mixture. The base deprotonates the thiol, generating the thiolate nucleophile which initiates the reaction.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Once the reaction is complete, wash the organic mixture with a saturated solution of NH4Cl to quench the reaction, followed by brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to obtain the desired 5-(2-(alkylthio)ethyl)-2-pyridone derivative.

  • Characterization: Confirm the structure of the final product using NMR (1H, 13C) and Mass Spectrometry.

Section 3: Protocols for In Vitro Antimicrobial Evaluation

Once a library of derivatives has been synthesized, a systematic evaluation of their antimicrobial activity is required. The following protocols describe standardized methods for determining the efficacy of novel compounds.

Workflow for Antimicrobial Susceptibility Testing

G A Synthesized Compound Library B Prepare Stock Solutions (e.g., in DMSO) A->B C Primary Screening (e.g., Agar Well Diffusion) B->C D Identify 'Hits' (Compounds with Zones of Inhibition) C->D E Secondary Screening (Quantitative) Broth Microdilution Assay D->E F Determine Minimum Inhibitory Concentration (MIC) E->F G Determine Minimum Bactericidal Concentration (MBC) F->G H Structure-Activity Relationship (SAR) Analysis F->H

Caption: General workflow for in vitro antimicrobial susceptibility testing of a new compound library.

Protocol 3.1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

Principle: The broth microdilution method is the gold standard for determining the antimicrobial susceptibility of a compound.[12] It establishes the lowest concentration of the agent that prevents the visible growth of a microorganism in a liquid broth medium.[13] This quantitative measure is essential for comparing the potency of different derivatives.

Materials:

  • 96-well microtiter plates (sterile)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Positive control antibiotic (e.g., Gentamicin, Vancomycin)

  • Multichannel pipette

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), select 3-5 bacterial colonies.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[13]

    • Dilute this adjusted suspension in CAMHB to achieve a final target concentration of approximately 5 x 10^5 CFU/mL in the test wells.[13]

  • Plate Preparation (Serial Dilution):

    • Add 100 µL of sterile CAMHB to all wells of the 96-well plate.

    • In the first column of wells, add 100 µL of the test compound stock solution (at 2x the highest desired concentration). This results in a total volume of 200 µL.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the 10th column. Discard the final 100 µL from the 10th column. This creates a gradient of decreasing compound concentrations.

  • Controls:

    • Column 11 (Negative/Growth Control): Add 100 µL of CAMHB (no compound).

    • Column 12 (Sterility Control): Add 200 µL of CAMHB only (no compound, no bacteria).

    • A separate row or plate should be set up with a standard antibiotic as a positive control.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum (from Step 1) to all wells from column 1 to 11. Do not add bacteria to the sterility control wells (column 12).

    • The final volume in wells 1-11 will be 200 µL, and the final bacterial concentration will be ~5 x 10^5 CFU/mL.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.[13]

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[13]

Section 4: Structure-Activity Relationship (SAR) Analysis

The data generated from MIC testing is crucial for understanding the relationship between chemical structure and antimicrobial activity. By comparing the MIC values of different derivatives, researchers can deduce which chemical modifications enhance or diminish potency.

Hypothetical Data Presentation

The following table provides a standardized format for presenting MIC data, which facilitates SAR analysis.

Table 1: Minimum Inhibitory Concentration (MIC) of Hypothetical 5-Vinyl-2-Pyridone Derivatives

Compound IDR Group (at vinyl position via -S-)R' Group (at N1-position)MIC (µg/mL) vs. S. aureus (Gram-positive)MIC (µg/mL) vs. E. coli (Gram-negative)
Parent -CH=CH₂H>128>128
DV-01 -CH₂CH₂-S-PhenylH64128
DV-02 -CH₂CH₂-S-(n-Dodecyl)H864
DV-03 -CH₂CH₂-S-PhenylBenzyl3264
DV-04 -CH₂CH₂-S-(n-Dodecyl)Benzyl432
Interpreting the SAR

From the hypothetical data in Table 1, several key insights can be drawn:

  • Impact of Vinyl Modification: The parent compound is inactive. Adding substituents via the vinyl group (DV-01, DV-02) introduces antimicrobial activity.

  • Influence of Lipophilicity: The long, lipophilic dodecyl chain (DV-02, DV-04) confers significantly greater potency against the Gram-positive S. aureus compared to the phenyl group (DV-01, DV-03). This suggests a mechanism that may involve disruption of the bacterial cell membrane, which is more accessible in Gram-positive bacteria.[11]

  • Effect of N-Alkylation: N-alkylation with a benzyl group (DV-03, DV-04) generally improves potency against S. aureus, suggesting an additional beneficial interaction with the target or improved cell penetration.

  • Gram-Negative Activity: Activity against the Gram-negative E. coli is consistently lower, which is common for compounds targeting the cell membrane due to the protective outer membrane of Gram-negative bacteria.

SAR Logic Diagram

G cluster_0 Modification at Vinyl Group cluster_1 Modification at Pyridone Nitrogen A 5-Vinyl-2-Pyridone Scaffold B Add Lipophilic Chain (e.g., Dodecyl Thioether) A->B C Add Aromatic Group (e.g., Phenyl Thioether) A->C D N-Alkylation (e.g., Benzyl) A->D E Increased Activity vs. Gram-Positives (S. aureus) B->E F Moderate Activity C->F G General Potency Boost D->G G A Bacterial DNA Replication B DNA Gyrase introduces negative supercoils A->B C Relaxed DNA D Supercoiled DNA B->D F Binding to DNA Gyrase- DNA complex B->F C->B ATP-dependent process D->A Allows replication fork progression E 5-Vinyl-2-Pyridone Derivative (e.g., DV-04) E->F G Inhibition of Re-ligation Step F->G H Accumulation of Double-Strand Breaks G->H I Bacterial Cell Death H->I

Caption: Hypothetical mechanism of action involving the inhibition of bacterial DNA gyrase.

Protocol 5.1: DNA Gyrase Supercoiling Inhibition Assay (Conceptual)

Principle: This assay measures the ability of a test compound to inhibit the supercoiling activity of purified DNA gyrase. Commercially available kits typically provide the enzyme, relaxed plasmid DNA substrate, and necessary buffers. The conversion of relaxed plasmid to its supercoiled form can be visualized by agarose gel electrophoresis, as the supercoiled form migrates faster.

Procedure Outline:

  • Reaction Setup: In microcentrifuge tubes, combine the assay buffer, relaxed pBR322 plasmid DNA, and varying concentrations of the test compound (e.g., DV-04). Include a positive control (e.g., Ciprofloxacin) and a negative control (DMSO vehicle).

  • Enzyme Addition: Add purified E. coli DNA gyrase to all tubes except a "no enzyme" control.

  • Incubation: Incubate the reactions at 37°C for 1 hour to allow the supercoiling reaction to proceed.

  • Termination: Stop the reaction by adding a quench buffer containing a dye and a protein denaturant (e.g., SDS).

  • Analysis: Load the samples onto a 1% agarose gel and perform electrophoresis.

  • Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Safe) and visualize under UV light.

  • Interpretation: In the negative control lane, the relaxed plasmid band should be converted to a faster-migrating supercoiled band. In the presence of an effective inhibitor, the band will remain in the relaxed position. The concentration of the compound that inhibits 50% of the supercoiling activity (IC50) can be determined.

Conclusion and Future Directions

5-Vinyl-2-pyridone represents a highly promising and versatile starting scaffold for the discovery of novel antimicrobial agents. Its amenability to straightforward chemical modification allows for the rapid generation of diverse compound libraries, facilitating comprehensive SAR studies. The protocols and workflows detailed in this guide provide a robust framework for synthesizing, screening, and characterizing new pyridone-based antimicrobial candidates. Future work should focus on optimizing lead compounds for improved potency against Gram-negative pathogens, evaluating in vivo efficacy and toxicity, and definitively confirming the mechanism of action through advanced biochemical and genetic studies.

References

  • Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds - Benchchem. (URL: )
  • Investigation of the common mechanism of action of antibacterial compounds containing gamma-pyridone-beta-carboxylic acid structure by principal component - PubMed. (URL: )
  • Most significant antimicrobial pyridone - ResearchG
  • Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria. (URL: )
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
  • Antimicrobial Susceptibility Testing Protocols. (URL: )
  • Antimicrobial Susceptibility Testing Protocols | Richard Schwalbe, Lyn. (URL: )
  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC. (URL: [Link])

  • Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC - NIH. (URL: [Link])

  • Structure–activity relationship of pyridin-2(1H)
  • Synthesis, characterization, and antimicrobial evalu
  • Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3 - PubMed. (URL: [Link])

  • Commentary on Pyridine Compounds & its Antimicrobial Activities - Open Access Journals. (URL: )
  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (URL: )
  • Synthesis and antimicrobial activity of chromone-linked 2-pyridone fused with 1,2,4-triazoles, 1,2,4-triazines and 1,2,4-triazepines ring systems - SciELO. (URL: )
  • Inhibitor removal from vinyl pyridines - US2826581A - Google P
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - MDPI. (URL: [Link])

  • (PDF) Synthesis and Structure-Activity Relationships of Novel Antimalarial 5-Pyridinyl-4(1H)Pyridones - ResearchGate. (URL: [Link])

  • Structure Activity Relationships - Drug Design Org. (URL: [Link])

  • Synthesis and antimicrobial activity of new 5-aryl-2-hydroxy-3(2H)-pyrrolinone derivatives. (URL: [Link])

  • New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights - PMC. (URL: [Link])

  • Dihydrothiazolo ring-fused 2-pyridone antimicrobial compounds treat Streptococcus pyogenes skin and soft tissue infection - PubMed. (URL: [Link])

  • Antimicrobial potential of polyvinyl pyrollidone stabilized silver nanoparticles synthesized by Sphingobacterium multivorum - Semantic Scholar. (URL: [Link])

  • 2-Vinylpyridine - Wikipedia. (URL: [Link])

  • Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Deriv

Sources

methods for N-alkylation of the 5-ethenyl-1H-pyridin-2-one ring

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-alkylation of 5-ethenyl-1H-pyridin-2-one presents a dual challenge in organic synthesis: controlling the regioselectivity of the ambident pyridone nucleophile (N- vs. O-alkylation) while preserving the integrity of the sensitive 5-ethenyl (vinyl) substituent.

This Application Note provides a validated, evidence-based framework for achieving high N-selectivity (>95%). We move beyond generic protocols to address the specific electronic and steric demands of the 5-ethenyl substrate. The guide details three distinct methodologies:

  • Method A (Gold Standard): Cesium Carbonate-mediated alkylation for alkyl halides.

  • Method B (Alternative): Mitsunobu coupling for alcohol electrophiles.

  • Method C (Green/Mild): Surfactant-mediated aqueous alkylation.

Substrate Analysis & Mechanistic Strategy

The Substrate: 5-ethenyl-1H-pyridin-2-one
  • Ambident Nucleophile: The pyridone ring exists in a tautomeric equilibrium between the lactam (NH-form) and lactim (OH-form). Upon deprotonation, the resonance-stabilized anion can react at the Nitrogen (soft center) or the Oxygen (hard center).

  • The 5-Ethenyl Group: This substituent is electron-withdrawing via conjugation.

    • Impact on pKa: It slightly increases the acidity of the N-H (pKa < 11.0), facilitating deprotonation under milder conditions compared to unsubstituted pyridones.

    • Stability Risk: The vinyl group is susceptible to radical polymerization or thermal degradation. Protocols must avoid radical initiators and excessive heat (>100°C).

Regioselectivity Control (HSAB Theory)

To maximize N-alkylation , we apply Hard-Soft Acid-Base (HSAB) principles:

  • N-Alkylation (Soft-Soft): Favored by "soft" counter-cations (Cs⁺, K⁺) that form loose ion pairs, and polar aprotic solvents (DMF, DMSO) that solvate the cation, leaving the "soft" nitrogen lone pair available for nucleophilic attack.

  • O-Alkylation (Hard-Hard): Favored by "hard" counter-cations (Ag⁺, Li⁺) which coordinate tightly to the oxygen, or in non-polar solvents where the "hard" oxygen attack is electrostatically driven.

Decision Matrix & Pathway Visualization

Before selecting a protocol, consult the following decision tree to match the method to your available electrophile and constraints.

G Start Start: 5-ethenyl-1H-pyridin-2-one Electrophile Identify Electrophile Type Start->Electrophile Halide Alkyl Halide (R-Cl, R-Br, R-I) Electrophile->Halide Alcohol Alcohol (R-OH) Electrophile->Alcohol Sensitivity Is Substrate Thermally Sensitive? Halide->Sensitivity MethodB Method B: Mitsunobu (PPh3 / DIAD) Alcohol->MethodB MethodA Method A: Cs2CO3 / DMF (High N-Selectivity) Sensitivity->MethodA No (Stable <80°C) MethodC Method C: Aqueous Micellar (Tween-20 / Water) Sensitivity->MethodC Yes (Strictly Room Temp)

Figure 1: Strategic Decision Tree for N-Alkylation of 5-ethenyl-2-pyridone.

Detailed Experimental Protocols

Method A: The "Cesium Effect" (Standard Protocol)

Best for: Primary and secondary alkyl halides. Mechanism: Cesium carbonate (


) provides a "soft" cation. The large ionic radius of Cesium results in a loose ion pair with the pyridone anion, enhancing the nucleophilicity of the nitrogen atom.

Materials:

  • Substrate: 5-ethenyl-1H-pyridin-2-one (1.0 equiv)

  • Electrophile: Alkyl Bromide or Iodide (1.2 equiv)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: Anhydrous DMF (0.1 M concentration)

  • Additive: BHT (Butylated hydroxytoluene) - Optional, trace amount to inhibit vinyl polymerization.

Protocol:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen/Argon, dissolve 5-ethenyl-1H-pyridin-2-one in anhydrous DMF.

  • Deprotonation: Add

    
     in a single portion. Stir at Room Temperature (RT) for 30 minutes. The suspension may turn slightly yellow/orange, indicating anion formation.
    
  • Alkylation: Add the Alkyl Halide dropwise.

  • Reaction:

    • Primary Halides: Stir at RT for 4–12 hours.

    • Secondary Halides: Heat to 60°C. Do not exceed 80°C to protect the 5-ethenyl group.

  • Workup: Pour the mixture into ice-cold water (5x reaction volume). Extract with EtOAc (3x). Wash combined organics with LiCl (5% aq) to remove DMF, then Brine. Dry over

    
    .
    
  • Purification: Flash chromatography (SiO2). N-alkyl products are typically more polar (elute later) than O-alkyl byproducts.

Validation Data:

  • Expected Yield: 75–90%

  • N:O Ratio: Typically >20:1

Method B: Mitsunobu Reaction

Best for: Primary alcohols when the halide is unstable or unavailable. Note: Mitsunobu reactions on pyridones can suffer from poor regioselectivity. Using specific conditions is critical.

Protocol:

  • Dissolve 5-ethenyl-1H-pyridin-2-one (1.0 eq), Alcohol (1.2 eq), and

    
     (1.5 eq) in anhydrous THF or Toluene.
    
  • Cool to 0°C.

  • Add DIAD (Diisopropyl azodicarboxylate) (1.5 eq) dropwise over 20 minutes.

  • Allow to warm to RT and stir for 12–24 hours.

  • Critical Step: If O-alkylation is observed, switch solvent to DCM or add LiCl to the reaction matrix to disrupt the hard-hard interaction.

Method C: Aqueous Micellar Synthesis (Green Chemistry)

Best for: highly reactive halides (Benzyl/Allyl) and strict temperature sensitivity. Mechanism: The surfactant creates a hydrophobic pocket where the organic reactants concentrate, accelerating the reaction while water suppresses O-alkylation (O-alkylation is disfavored in protic solvents due to hydrogen bonding at the oxygen center).

Protocol:

  • Prepare a 2% wt solution of Tween-20 (Polysorbate 20) in water.[1]

  • Add 5-ethenyl-1H-pyridin-2-one (1.0 eq) and

    
     (1.1 eq).
    
  • Add Alkyl Halide (1.1 eq).

  • Stir vigorously at RT.

  • Product often precipitates out. Filter and wash with water.[2]

Quality Control & Troubleshooting

Distinguishing N- vs. O-Alkylation (NMR)

This is the most critical validation step. Do not rely solely on TLC.

FeatureN-Alkylation (Target)O-Alkylation (Impurity)
Ring Aromaticity Non-aromatic (diene-like)Fully Aromatic (Pyridine-like)
13C NMR (C2) 162–165 ppm (Carbonyl)158–160 ppm (C-O bond)
1H NMR (N-CH₂) 3.8 – 4.2 ppm 4.3 – 4.5 ppm (Deshielded by Oxygen)
Coupling (J) Ring protons show distinct diene coupling.Ring protons show typical pyridine coupling.
Troubleshooting Table
ProblemRoot CauseSolution
Low Conversion Base particle size too large.Grind

to fine powder; add TBAI (catalytic) as phase transfer agent.
High O-Alkylation Solvent too non-polar or "Hard" cation used.Switch from THF to DMF/DMSO. Switch from

to

.
Polymerization Thermal stress on vinyl group.Lower temp to <50°C; Add 1% BHT; Conduct reaction in the dark.
Heck-type Side Rxn Trace Pd contamination in glassware.Use dedicated glassware; wash with aqua regia or metal scavenger.

References

  • Mechanism of Regioselectivity: Wang, N., et al. "P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters."[3][4] Journal of Organic Chemistry, 2024.[3][4] Link

  • Solid Phase & General Alkylation: Ruda, M., et al. "Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase." Journal of Combinatorial Chemistry, 2002. Link

  • Micellar/Green Chemistry: Hao, X., et al. "Mild and Regioselective N-Alkylation of 2-Pyridones in Water."[1] Journal of Organic Chemistry, 2013. Link

  • NMR Differentiation Strategy: Krenitsky, P. J., et al. "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery." Tetrahedron Letters, 2013. Link

  • Mitsunobu Comparison: Sasaki, T., et al.[2] "A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions." Tetrahedron Letters, 1999. (Verified via Organic Chemistry Portal summaries). Link

Disclaimer: This protocol involves the use of hazardous chemicals. Always review Safety Data Sheets (SDS) and conduct a risk assessment before experimentation.

Sources

Application Notes and Protocols for the One-Pot Synthesis of Highly Substituted Pyridin-2(1H)-ones

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Pyridin-2(1H)-one Scaffold

The pyridin-2(1H)-one moiety is a privileged scaffold in medicinal chemistry and drug development, forming the core structure of numerous natural products and pharmaceutical agents. Its prevalence is a testament to its ability to engage in a wide range of biological interactions, leading to compounds with diverse therapeutic activities, including antiviral (notably as non-nucleoside reverse transcriptase inhibitors for HIV), anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The continued exploration of this heterocyclic system necessitates the development of efficient, versatile, and sustainable synthetic methodologies. One-pot multicomponent reactions (MCRs) have emerged as a particularly powerful strategy, offering significant advantages over traditional multi-step syntheses by reducing reaction time, minimizing waste, and simplifying purification processes, all of which are critical in a drug discovery setting.[4]

This guide provides an in-depth overview of modern one-pot strategies for synthesizing highly substituted pyridin-2(1H)-ones, focusing on the underlying mechanisms, practical considerations, and a detailed experimental protocol for a robust and versatile four-component reaction.

Comparative Overview of Key One-Pot Synthetic Strategies

Several elegant one-pot strategies have been developed to access the pyridin-2(1H)-one core. The choice of method often depends on the desired substitution pattern, available starting materials, and required reaction conditions. Below is a comparative analysis of the most prominent approaches.

Synthetic StrategyKey ReactantsTypical Catalysts/ConditionsAdvantagesLimitations
Modified Bohlmann-Rahtz Synthesis Enamines (or in-situ generated), Ethynyl KetonesBrønsted or Lewis acids (e.g., AcOH, ZnBr₂), Microwave irradiation[5][6]Good control of regiochemistry, access to tri- and tetrasubstituted pyridines.[5][7]High temperatures may be required, though catalysis can lower them.[8] The synthesis of starting enamines can be a separate step.[8]
Four-Component Domino Reaction Aldehyde, Active Methylene Nitrile (e.g., Malononitrile, Cyanoacetamide), Ketone, Amine Source (e.g., Hydrazine, Ammonium Acetate)Base (e.g., piperidine), Ultrasound irradiation, Solid-supported acids (e.g., SiO₂-Pr-SO₃H)[4][9]High atom economy, operational simplicity, rapid construction of molecular complexity, often environmentally benign.[4][9]Substrate scope can be limited, particularly with aromatic ketones in some protocols.[10]
Vilsmeier-Haack Mediated Cyclization 1-Acetyl,1-carbamoyl CyclopropanesVilsmeier-Haack reagent (e.g., POCl₃/DMF)Facile and efficient route to specific substitution patterns.[11]Requires specifically substituted cyclopropane precursors.[11]
Enzyme-Catalyzed Domino Reaction Aldehyde, Cyanoacetamide, β-ketoester (e.g., Ethyl Acetoacetate)Acylase "Amano"Biocatalytic, mild reaction conditions, environmentally friendly.[12]Enzyme stability and substrate scope may be limiting factors.

Mechanistic Insights: A Four-Component Domino Reaction

The one-pot, four-component synthesis of pyridin-2(1H)-ones is a prime example of a domino reaction, where a series of transformations occur sequentially in the same pot without the isolation of intermediates. A plausible mechanism for the reaction between a ketone, an aldehyde, an active methylene nitrile, and an amine source is depicted below. This sequence typically involves an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization and tautomerization/aromatization.

Four_Component_Mechanism cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Enamine Formation cluster_2 Step 3: Michael Addition cluster_3 Step 4: Intramolecular Cyclization & Dehydration/Aromatization Aldehyde Aldehyde Knoevenagel_Intermediate Knoevenagel Adduct (α,β-Unsaturated Nitrile) Aldehyde->Knoevenagel_Intermediate + Active Methylene ActiveMethylene Active Methylene Nitrile (e.g., Malononitrile) Michael_Adduct Michael Adduct Knoevenagel_Intermediate->Michael_Adduct + Enamine Knoevenagel_Intermediate->Michael_Adduct Ketone Ketone Enamine_Intermediate Enamine Intermediate Ketone->Enamine_Intermediate + Amine Source AmineSource Amine Source (e.g., NH₄OAc) Enamine_Intermediate->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Cyclization Final_Product Substituted Pyridin-2(1H)-one Cyclized_Intermediate->Final_Product Tautomerization & Aromatization

Caption: Domino reaction mechanism for a four-component pyridin-2(1H)-one synthesis.

Detailed Experimental Protocol: Four-Component Synthesis of a Highly Substituted Pyridin-2(1H)-one

This protocol describes a robust and efficient one-pot, four-component synthesis catalyzed by a solid-supported acid under solvent-free conditions, adapted from methodologies reported in the literature.[9] This approach is advantageous due to its high yields, short reaction times, and environmentally benign nature.

Materials and Reagents
  • Aromatic Aldehyde (e.g., 4-Nitrobenzaldehyde)

  • β-Ketoester (e.g., Methyl Acetoacetate)

  • Meldrum's Acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

  • Ammonium Acetate

  • Catalyst: Silica-supported Propylsulfonic Acid (SiO₂-Pr-SO₃H)

  • Ethyl Acetate

  • Hexane

  • Ethanol (for recrystallization)

Equipment
  • Round-bottom flask (25 mL)

  • Magnetic stirrer and hotplate

  • Condenser

  • Thermometer

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Experimental Workflow

Experimental_Workflow Start Start Combine 1. Combine Reactants & Catalyst - Aldehyde (1 mmol) - Methyl Acetoacetate (1 mmol) - Meldrum's Acid (1 mmol) - Ammonium Acetate (1.2 mmol) - SiO₂-Pr-SO₃H (0.05 g) Start->Combine React 2. Heat Reaction Mixture - Heat to 80°C with stirring - Monitor by TLC Combine->React Workup 3. Work-up - Cool to room temperature - Add hot ethanol - Filter to remove catalyst React->Workup Isolate 4. Isolate Product - Cool filtrate to induce precipitation - Collect solid by filtration Workup->Isolate Purify 5. Purify - Recrystallize from ethanol Isolate->Purify Characterize 6. Characterize - NMR, IR, Mass Spectrometry Purify->Characterize End End Characterize->End

Caption: Step-by-step workflow for the one-pot synthesis of pyridin-2(1H)-ones.

Step-by-Step Procedure
  • Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, combine the aromatic aldehyde (1.0 mmol), methyl acetoacetate (1.0 mmol), Meldrum's acid (1.0 mmol), ammonium acetate (1.2 mmol), and SiO₂-Pr-SO₃H (0.05 g).[9]

  • Reaction Execution: Place the flask on a preheated hotplate and heat the mixture to 80°C with vigorous stirring. The reaction is typically complete within 30-60 minutes.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane, 3:7 v/v).

  • Work-up: Upon completion, remove the flask from the heat and allow it to cool to room temperature. Add 10 mL of hot ethanol to the reaction mixture and stir for 5 minutes.

  • Catalyst Removal: Filter the hot mixture through a Buchner funnel to remove the solid-supported catalyst. The catalyst can be washed with ethanol, dried, and potentially reused.

  • Product Isolation: Transfer the filtrate to a beaker and allow it to cool to room temperature, then place it in an ice bath to facilitate the precipitation of the product.

  • Purification: Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol. The product can be further purified by recrystallization from ethanol to afford the highly substituted pyridin-2(1H)-one as a crystalline solid.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Yield Inactive catalyst.Ensure the catalyst is dry and properly stored. Consider activating it by heating under vacuum before use.
Insufficient reaction temperature or time.Confirm the reaction temperature is maintained at 80°C. Extend the reaction time and monitor by TLC.
Impure starting materials.Use freshly purified aldehydes and other reagents.
Formation of Side Products Reaction temperature too high.Reduce the reaction temperature slightly (e.g., to 70-75°C) to minimize decomposition or side reactions.
Incorrect stoichiometry.Carefully measure the molar ratios of the reactants as specified in the protocol.
Difficulty in Product Precipitation Product is highly soluble in the work-up solvent.Reduce the amount of ethanol used for the initial work-up. Alternatively, after filtration, concentrate the filtrate under reduced pressure before cooling.
Incomplete reaction.Check TLC to ensure the reaction has gone to completion before initiating work-up.

Conclusion

The one-pot synthesis of highly substituted pyridin-2(1H)-ones represents a significant advancement in heterocyclic chemistry, providing rapid, efficient, and often environmentally friendly access to this vital class of compounds. Multicomponent strategies, in particular, exemplify the principles of green chemistry by maximizing atom economy and minimizing operational steps. The robust protocol detailed herein serves as a practical guide for researchers in academic and industrial settings, facilitating the exploration of new chemical space and accelerating the discovery of novel therapeutics based on the pyridin-2(1H)-one scaffold.

References

  • Organic Chemistry Portal. Bohlmann-Rahtz Pyridine Synthesis. Available from: [Link]

  • Pan, W., et al. (2007). Efficient one-pot synthesis of highly substituted pyridin-2(1H)-ones via the Vilsmeier-Haack reaction of 1-acetyl,1-carbamoyl cyclopropanes. Organic Letters, 9(12), 2421-3. Available from: [Link]

  • Li, Y., et al. (2013). Unexpected three-component domino synthesis of pyridin-2-ones catalyzed by promiscuous acylase in non-aqueous solvent. PubMed, 23(14), 1546-52. Available from: [Link]

  • Wikipedia. Bohlmann–Rahtz pyridine synthesis. Available from: [Link]

  • SynArchive. Bohlmann-Rahtz Pyridine Synthesis. Available from: [Link]

  • Huisman, M., et al. (2018). Domino Reaction Sequence for the Synthesis of [2.2.2]Diazabicycloalkenes and Base-Promoted Cycloreversion to 2-Pyridone Alkaloids. Organic Letters, 20(17), 5296-5300. Available from: [Link]

  • Wang, Q., et al. (2017). Domino synthesis of fully substituted pyridines by silver-catalyzed chemoselective hetero-dimerization of isocyanides. Organic Chemistry Frontiers. Available from: [Link]

  • Wang, M., et al. (2011). Synthesis of Functionalized 2-Aminohydropyridines and 2-Pyridinones via Domino Reactions of Arylamines, Methyl Propiolate, Aromatic Aldehydes, and Substituted Acetonitriles. ACS Combinatorial Science, 13(4), 409-415. Available from: [Link]

  • Al-Neyadi, S. S., et al. (2011). Microwave-assisted synthesis of 2(1H)-pyridones and their glucosides as cell proliferation inhibitors. Nucleosides, Nucleotides and Nucleic Acids, 30(2), 120-134. Available from: [Link]

  • Heravi, M. M., et al. (2012). Ultrasound-Promoted One-Pot, Four-Component Synthesis of Pyridin-2(1H)-One Derivatives. Molecules, 17(5), 5764-5772. Available from: [Link]

  • ResearchGate. (2012). Synthesis of pyridin-2(1H)-one derivatives 5. [Table]. From: Ultrasound-Promoted One-Pot, Four-Component Synthesis of Pyridin-2(1H)-One Derivatives. Available from: [Link]

  • W&M ScholarWorks. Domino Reactions Involving Merged Cycloaddition and Cycloreversion Processes Affording Pyridine Products. Available from: [Link]

  • ResearchGate. (2025). Microwave-Assisted Synthesis of 2-Pyridone and 2-Pyridone-Based Compounds. Available from: [Link]

  • Surekha, P., et al. (2022). One-Pot Synthesis of Substituted Pyridine Derivatives Using Nano Copper Ferrite as a Magnetically Recoverable Catalyst. Nanoscale Reports, 5(2), 4-6. Available from: [Link]

  • YMER. (2025). ONE-POT SYNTHESIS OF SUBSTITUTED PYRIDINES THROUGH MULTICOMPONENT REACTION. YMER, 24(06). Available from: [Link]

  • Zhou, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10. Available from: [Link]

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  • Semantic Scholar. (2014). Figure 1 from Synthesis of pyridin-2(1H)-one derivatives via enamine cyclization. Available from: [Link]

  • Scientific Reports. (2020). Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones with antibacterial activity. Available from: [Link]

  • Bagley, M. C., et al. (2002). A new one-step synthesis of pyridines under microwave-assisted conditions. Tetrahedron Letters, 43(46), 8331-8334. Available from: [Link]

  • R Discovery. (2007). Efficient One‐Pot Synthesis of Highly Substituted Pyridin‐2(1H)‐ones via the Vilsmeier—Haack Reaction of 1‐Acetyl,1‐carbamoyl Cyclopropanes. Available from: [Link]

  • Preprints.org. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Available from: [Link]

  • Hakimi, Z., et al. (2018). Facile one-pot four-component synthesis of 3,4-dihydro-2-pyridone derivatives: novel urease inhibitor scaffold. DARU Journal of Pharmaceutical Sciences, 26(1), 33-42. Available from: [Link]

  • Semantic Scholar. Microwave assisted synthesis of 2-pyridone and 2-pyridone based compounds. Available from: [Link]

  • Mohammadi, B., & Behbahani, F. K. (2018). Recent developments in the synthesis and applications of dihydropyrimidin-2(1H)-ones and thiones. Molecular Diversity, 22(2), 405-446. Available from: [Link]

  • Chikhalikar, S., et al. (2011). Synthesis of Pyridin-2(1H)-one Derivatives via Enamine Cyclization. The Journal of Organic Chemistry, 76(9), 3572-3576. Available from: [Link]

  • Rasayan Journal of Chemistry. (2025). one-pot, green synthesis of pyridine-2-carbaldehyde based chalcones by functionalized MCM-41 materials. Rasayan J. Chem., 18(4), 2080-2086. Available from: [Link]

  • ResearchGate. (2016). Synthesis of highly substituted 2-pyridones (Microreview). Available from: [Link]

  • Saglam, D., & Turgut, Z. (2022). One-Pot Synthesis of Pyrido[2,3-d]pyrimidines Catalyzed by Bismuth(III)Triflate. International Journal of Organic Chemistry, 12, 11-27. Available from: [Link]

  • Frontiers in Chemistry. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Available from: [Link]

  • Arkivoc. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Available from: [Link]

  • Bagley, M. C., et al. (2013). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry, 9, 2105-2114. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Regioselective Functionalization of 5-Vinyl-2-Pyridone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the regioselective functionalization of 5-vinyl-2-pyridone. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of manipulating this versatile scaffold. The 2-pyridone ring is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents.[1][2][3] The presence of a vinyl group at the 5-position introduces additional synthetic challenges and opportunities. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common hurdles in your experimental work.

I. Troubleshooting Guides

This section addresses specific problems you may encounter during the regioselective functionalization of 5-vinyl-2-pyridone. Each issue is presented in a question-and-answer format, detailing the underlying causes and providing actionable solutions.

Issue 1: Poor Regioselectivity in C-H Functionalization

Question: My C-H activation/functionalization of 5-vinyl-2-pyridone is yielding a mixture of isomers (e.g., C3, C4, and C6 functionalization) instead of the desired regioselective product. What factors are influencing this, and how can I improve selectivity?

Answer:

Achieving high regioselectivity in the C-H functionalization of 2-pyridones is a significant challenge due to the multiple reactive sites on the pyridone ring.[2][3][4] The outcome is a delicate balance of electronic effects, steric hindrance, and the nature of the catalytic system employed.[5]

Causality and Mechanistic Insights:

  • Electronic Factors: The 2-pyridone ring has a nuanced electronic distribution. The nitrogen atom and the carbonyl group influence the electron density at various positions. Radical-induced reactions often favor the C3 position.[2]

  • Steric Hindrance: The vinyl group at C5 and any substituents on the nitrogen or the ring can sterically direct incoming reagents to less hindered positions.

  • Catalyst and Directing Group Control: The choice of catalyst and the presence of a directing group are paramount. For instance, nickel/AlMe3 catalysis has been shown to direct alkenylation and alkylation to the C6-H bond, likely through coordination of the carbonyl oxygen to the Lewis acidic cocatalyst.[4] In contrast, rhodium(III)-catalyzed C-H activation can be directed to different positions depending on the ligand and reaction conditions.[6]

Troubleshooting Workflow:

Caption: Decision tree for troubleshooting poor regioselectivity.

Experimental Protocols for Improving Regioselectivity:

StrategyProtocolExpected Outcome
Ligand Modification Screen a library of phosphine or N-heterocyclic carbene (NHC) ligands for your transition metal catalyst.Different ligands can dramatically alter the steric and electronic environment around the metal center, influencing which C-H bond is activated.
Directing Group Strategy If not already in use, install a directing group on the N1 position that can coordinate to the metal catalyst and deliver it to a specific C-H bond (e.g., C6).Enhanced selectivity for the targeted position.
Solvent Effects Evaluate a range of solvents with varying polarities (e.g., dioxane, toluene, DMF).Solvent can influence the stability of intermediates and transition states, thereby affecting the regiochemical outcome.[5]
Temperature Control Run the reaction at a lower temperature.This can increase the energy difference between the transition states leading to different isomers, favoring the pathway with the lower activation energy.
Issue 2: Unwanted Reactions at the Vinyl Group

Question: I am attempting to functionalize the pyridone ring, but I'm observing side reactions at the 5-vinyl group, such as polymerization, hydrogenation, or cycloaddition. How can I prevent this?

Answer:

The vinyl group is a highly reactive functional group and can compete with the C-H bonds of the pyridone ring for reaction.[7][8]

Causality and Mechanistic Insights:

  • Diels-Alder Reactivity: The 5-vinyl-2-pyridone system can act as a diene in Diels-Alder reactions, especially at elevated temperatures.[7][8]

  • Metal-Catalyzed Processes: Many transition metal catalysts used for C-H activation can also coordinate to and catalyze reactions of the vinyl group, such as hydrogenation (if a hydrogen source is present) or hydroarylation.

  • Radical Polymerization: Under radical conditions, the vinyl group can initiate polymerization.

Troubleshooting and Optimization:

ProblemPotential CauseSuggested Solution
Polymerization Radical initiator or high temperatures.Add a radical inhibitor like BHT or TEMPO. Run the reaction at a lower temperature.
Unwanted Cycloaddition Reaction with dienophiles present in the mixture.Scrutinize all reagents for potential dienophiles. If the vinyl group is intended to be a diene, ensure the dienophile is added in a controlled manner.[7][8]
Hydrogenation/Reduction Presence of a hydrogen source (e.g., solvent, reagents) and a suitable catalyst.Ensure anhydrous and deoxygenated conditions. Use a catalyst less prone to hydrogenation.
Reaction at Vinyl Group The vinyl group is more reactive than the target C-H bond under the current conditions.Consider a temporary protecting group for the vinyl moiety. Alternatively, choose a catalyst system with a strong preference for C-H activation.
Issue 3: N- vs. O-Alkylation Ambiguity

Question: During N-alkylation of my 5-vinyl-2-pyridone, I am getting a significant amount of the O-alkylated product. How can I selectively achieve N-alkylation?

Answer:

The 2-pyridone tautomer exists in equilibrium with 2-hydroxypyridine, leading to an ambident nucleophile upon deprotonation that can react at either the nitrogen or the oxygen.[9] The regioselectivity of alkylation is highly dependent on the reaction conditions.[9][10]

Causality and Mechanistic Insights:

  • Hard and Soft Acids and Bases (HSAB) Theory: The nitrogen anion is generally considered "softer" and the oxygen anion "harder". "Softer" electrophiles (e.g., alkyl iodides) tend to favor N-alkylation, while "harder" electrophiles (e.g., alkyl sulfates) may favor O-alkylation.

  • Counter-ion and Solvent Effects: The nature of the counter-ion (e.g., Na+, K+, Cs+) and the solvent polarity play a crucial role. Polar aprotic solvents like DMF or DMSO often favor N-alkylation.[10]

Workflow for Optimizing N-Alkylation:

Caption: Workflow for improving N-alkylation selectivity.

Protocol for Selective N-Alkylation:

  • Setup: In an oven-dried flask under an inert atmosphere (N2 or Ar), dissolve the 5-vinyl-2-pyridone (1.0 equiv) in anhydrous DMF.

  • Deprotonation: Add a suitable base, such as sodium hydride (NaH, 1.1 equiv) or potassium carbonate (K2CO3, 2.0 equiv), and stir the mixture at room temperature for 30-60 minutes.

  • Alkylation: Add the alkylating agent (e.g., alkyl iodide, 1.2 equiv) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS indicates complete consumption of the starting material.

  • Workup: Quench the reaction with water and extract the product with an appropriate organic solvent.

II. Frequently Asked Questions (FAQs)

Q1: What is the best protecting group for the nitrogen of 5-vinyl-2-pyridone during reactions targeting the vinyl group?

A1: The choice of a protecting group for the pyridone nitrogen is critical. An ideal protecting group should be stable to the reaction conditions and easily removable. For many applications, a benzyl group can be a good choice as it is stable under a variety of conditions and can be removed by hydrogenolysis.[11] Acyl groups can also be used, but their stability may vary. The N-hydroxy group has also been explored as a protecting function that can be removed by reduction.[12]

Q2: Can I perform a Suzuki or Heck coupling directly on the vinyl group without affecting the pyridone ring?

A2: Yes, palladium-catalyzed cross-coupling reactions like Suzuki and Heck couplings can be performed on the vinyl group. However, careful selection of the catalyst, ligands, and reaction conditions is necessary to avoid side reactions on the pyridone ring, such as C-H activation.[13] Using a catalyst system known for its high selectivity for vinyl groups is recommended.

Q3: How does the electronic nature of substituents on the 5-vinyl-2-pyridone ring affect regioselectivity?

A3: Electron-donating groups (EDGs) on the pyridone ring will generally increase the electron density, making it more susceptible to electrophilic attack and potentially influencing the regioselectivity of C-H functionalization. Conversely, electron-withdrawing groups (EWGs) will decrease the electron density, making the ring more susceptible to nucleophilic attack. For example, a nitro group (a strong EWG) can act as an activating group for Diels-Alder reactions or nucleophilic additions.[14]

Q4: Are there any enzymatic or biocatalytic methods for the regioselective functionalization of 5-vinyl-2-pyridone?

A4: While the application of enzymes specifically to 5-vinyl-2-pyridone is not extensively documented in the provided search results, biocatalysis is a powerful tool for achieving high regioselectivity and stereoselectivity in organic synthesis.[15] Enzymes like transaminases, monoamine oxidases, and alcohol dehydrogenases could potentially be engineered or screened for activity on pyridone scaffolds.[15] This approach offers the advantage of mild reaction conditions and high selectivity, but would likely require significant methods development.

References

  • Regioselective Functionalization of 2-Pyridones through C-H Bond Activation. (n.d.). Google Scholar.
  • Greenwald, R. B., & Zirkle, C. L. (1968). The N-Hydroxy Protecting Group in Pyridone Syntheses. The Journal of Organic Chemistry, 33(5), 2118–2119. [Link]

  • Diversity-oriented functionalization of 2-pyridones and uracils. (2021). Nature Communications, 12(1), 5877. [Link]

  • Regioselective Formation of α-Vinylpyrroles from the Ruthenium-Catalyzed Coupling Reaction of Pyrroles and Terminal Alkynes Involving C–H Bond Activation. (2012). Organic Letters, 14(16), 4222–4225. [Link]

  • Diels−Alder Reactions of 5-Vinyl-1-acyl-2-aryl-2,3-dihydro-4-pyridones: Regio- and Stereoselective Synthesis of Octahydroquinolines. (2003). Organic Letters, 5(4), 539–541. [Link]

  • Diels-Alder reactions of 5-vinyl-1-acyl-2-aryl-2,3-dihydro-4-pyridones: regio- and stereoselective synthesis of octahydroquinolines. (2003). Organic Letters, 5(4), 539–541. [Link]

  • The Protection and Deprotection of the Pyridine Nitrogen. (1975). Semantic Scholar. Retrieved February 23, 2026, from [Link]

  • Regioselectivity under different reaction conditions. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Regioselectivity and Mechanism of Synthesizing N-Substituted 2-Pyridones and 2-Substituted Pyridines via Metal-Free C-O and C-N Bond-Cleaving of Oxazoline[3,2-a]pyridiniums. (2017). Scientific Reports, 7(1), 41320. [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2021). Molecules, 26(18), 5543. [Link]

  • Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. (2022). Journal of Medicinal Chemistry, 12(12), 656. [Link]

  • Regioselective Thiocarbonylation of Vinyl Arenes. (n.d.). Organic Chemistry Portal. Retrieved February 23, 2026, from [Link]

  • A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. (2018). Chemical Science, 9(5), 1156–1179. [Link]

  • Nitrogen Protecting Groups: Recent Developments and New Applications. (2016). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. (2020). Molecules, 25(3), 673. [Link]

  • Functionalization of Pyridines via Reissert-Henze Reaction. (n.d.). Semantic Scholar. Retrieved February 23, 2026, from [Link]

  • Insights into the Mechanism, Regio-/Diastereoselectivities and Ligand Role of Nickel-Initiated [3+2] Cycloadditions between Vinylcyclopropane and N-Tosylbenzaldimine. (2024). Molecules, 29(2), 478. [Link]

  • Regioselective Synthesis of N-Alkyl Pyridones. (2007). Synthetic Communications, 37(18), 3149–3154. [Link]

  • Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. (n.d.). American Chemical Society. Retrieved February 23, 2026, from [Link]

  • Synthesis of 2-pyridones. (n.d.). Organic Chemistry Portal. Retrieved February 23, 2026, from [Link]

  • Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. (2022). International Research Journal of Multidisciplinary Scope, 3(Special Issue 5), 12-18. [Link]

  • Regioselective Formation of Pyridines by Cycloaddition/Cycloreversion of 1,4-Oxazinone Precursors with Bisalkyne Substrates. (2022). Molecules, 27(2), 489. [Link]

  • On the Question of the Regio-Orientation, Stereo-Orientation and Molecular Mechanism in the Cascade Cycloaddition/Rearrangement/Elimination Processes Leading to Nitro-Substituted Thiopyran Analogs: DFT Computational Study. (2023). Molecules, 28(18), 6649. [Link]

  • Rhodium-catalyzed regioselective C–H activation/Lossen rearrangement/annulation for the green synthesis of trisubstituted 2-pyridones. (2021). Organic Chemistry Frontiers, 8(15), 4155–4161. [Link]

  • Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion. (2019). Chemical Communications, 55(84), 12691–12694. [Link]

  • Regioselective Co(III)-Catalyzed C–H Functionalization of 2-Pyridones with Allenes. (2023). Organic Letters, 25(44), 8010–8015. [Link]

  • Application of Enzymes in Regioselective and Stereoselective Organic Reactions. (2020). Catalysts, 10(8), 833. [Link]

  • A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. (2018). Chemical Science, 9(5), 1156–1179. [Link]

  • Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. (2022). ChemRxiv. [Link]

  • Mild and Regioselective N-Alkylation of 2-Pyridones in Water. (2015). Organic Letters, 17(14), 3382–3385. [Link]

  • One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. (2020). Chemistry Proceedings, 3(1), 135. [Link]

Sources

preventing premature polymerization of 5-ethenyl-1H-pyridin-2-one during storage

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Welcome to the technical support center. You are likely working with 5-ethenyl-1H-pyridin-2-one (also known as 5-vinyl-2-pyridone) as a Michael acceptor or a monomer for functionalized polymers.[1][2]

The Stability Paradox: Unlike simple styrenes, this molecule possesses a dual nature.[2] The vinyl group at the C5 position is prone to radical polymerization, while the 2-pyridone moiety facilitates strong intermolecular hydrogen bonding (dimerization).[2] In the solid state, this H-bonding network often aligns the vinyl groups in a way that facilitates "topochemical polymerization"—meaning the crystal lattice itself can act as a template for chain formation, even without melting.[2]

This guide provides a self-validating protocol to arrest this process during storage.

The Mechanism of Instability

To prevent polymerization, you must understand the enemy.[2] The degradation is not random; it follows a specific radical pathway triggered by environmental stress.[2]

Diagram 1: The Radical Cascade (Pathways to Failure)

PolymerizationRisk Start 5-ethenyl-1H-pyridin-2-one (Monomer) Trigger Trigger Event: Heat / UV / Peroxides Start->Trigger Exposure Radical Free Radical Formation (R•) Trigger->Radical Homolysis Prop Propagation (Chain Growth) Radical->Prop + Monomer Inhibitor Inhibitor (e.g., BHT/MEHQ) Scavenges R• Radical->Inhibitor Interception Prop->Prop Rapid Kinetics Polymer Insoluble Polymer (Irreversible Loss) Prop->Polymer Termination Inhibitor->Start Stabilized

Caption: Visualizing the radical chain reaction. Note that inhibitors (Green) must intercept the radical (Yellow) before propagation becomes exponential.[1]

Storage Protocols (The Gold Standard)

Do not rely on standard "room temperature" storage.[2] Follow this tiered protocol based on your storage duration.

Tier 1: Short-Term (Active Use < 1 Week)
  • State: Solid powder.[2]

  • Temperature: 2–8°C (Refrigerated).

  • Container: Amber glass vial (UV protection is non-negotiable).

  • Atmosphere: Ambient air is acceptable only if the sample contains aerobic inhibitors like MEHQ (see Section 5).

Tier 2: Long-Term (Archival > 1 Week)
  • State: Solid powder (Avoid storing as a solution).[2]

  • Temperature: -20°C (Freezer).

  • Atmosphere: Argon or Nitrogen backfill.[2]

  • Precaution: Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture, which can protonate the pyridone oxygen, altering the tautomeric equilibrium and potentially catalyzing degradation.[2]

Diagram 2: Storage Decision Logic

StorageLogic Input Sample Received FormCheck Is it Solid or Solution? Input->FormCheck Sol Solution FormCheck->Sol Solid Solid FormCheck->Solid SolAction HIGH RISK: Solvent promotes molecular mobility. Sol->SolAction SolRec Evaporate to Solid immediately OR add 100ppm MEHQ + Store @ -20°C SolAction->SolRec TimeCheck Storage Duration? Solid->TimeCheck Short < 7 Days TimeCheck->Short Long > 7 Days TimeCheck->Long ShortAction Refrigerate (4°C) Amber Vial Short->ShortAction LongAction Freezer (-20°C) Argon Flush Long->LongAction

Caption: Decision matrix for determining optimal storage conditions based on physical state and duration.

Troubleshooting & FAQs

Q1: My sample has turned from off-white to yellow/brown. Is it ruined?

Diagnosis: This indicates the formation of "oligomeric chromophores."[2] The Science: Vinyl pyridines and pyridones form conjugated oligomers (short polymer chains) that absorb blue light, appearing yellow.[2] Action:

  • Solubility Test: Dissolve a small amount in Methanol or DMSO.[2]

  • Result A (Clear Solution): It is likely surface oxidation or minor dimerization.[2] Purify via silica plug filtration (eluting with EtOAc/MeOH) to remove colored impurities.[2]

  • Result B (Cloudy/Precipitate): Significant polymerization has occurred.[2] The insoluble material is the polymer.[2] You must filter this out; the yield will be lower, but the filtrate may still be usable.[2]

Q2: Should I use MEHQ or BHT as a stabilizer?

This is the most common error in handling vinyl monomers.[2]

InhibitorFull NameMechanismRequirementBest For
MEHQ 4-MethoxyphenolReacts with peroxy radicalsRequires Oxygen (Air)Solutions stored at 4°C
BHT Butylated hydroxytolueneH-atom transfer to radicalsAnaerobic (No O2 needed)Solids stored under Argon
PTZ PhenothiazineAnaerobic radical scavengerAnaerobicHigh-temp synthesis/workup

Recommendation: For 5-ethenyl-1H-pyridin-2-one in solid storage, BHT (200-500 ppm) is superior because it allows you to store the material under Argon (preventing oxidation) without deactivating the inhibitor.[1][2] If you use MEHQ, you must leave headspace air in the vial, or the inhibitor will stop working.[2]

Q3: How do I remove the inhibitor before my reaction?

The Protocol: Most researchers do not need to remove BHT/MEHQ if the subsequent reaction is not a radical polymerization (e.g., if you are doing a Heck coupling or Michael addition).[2] The ppm levels are usually negligible.[2] If removal is mandatory:

  • Dissolve the compound in EtOAc.[2]

  • Wash with 5% NaOH (aq).[2] The phenolic inhibitors (MEHQ/BHT) will deprotonate and move to the aqueous layer.

  • Warning: The pyridone proton (NH) is also acidic (pKa ~11). Do not use strong bases or prolonged exposure, or you will lose your product to the aqueous layer.[2] Flash chromatography is safer than extraction for this specific molecule.[2]

Emergency Recovery Protocol

If you suspect polymerization is occurring (e.g., the solid is "caking" or becoming gummy):

  • Crash Cooling: Immediately place the vessel in dry ice (-78°C) to kinetically arrest the radical propagation.[2]

  • Dilution: Add a radical-scavenging solvent (like isopropanol) if compatible, or simply dissolve in a large volume of DCM.[2] High dilution reduces the probability of chain propagation.[2]

  • Reprecipitation: Attempt to recrystallize. Polymers are usually less soluble than the monomer.[2] Dissolve in minimal hot solvent and cool; the polymer often oils out or precipitates first.[2]

References

  • National Institutes of Health (NIH). (2018).[2] Crystal structure of pirfenidone (5-methyl-1-phenyl-1H-pyridin-2-one): Structural analogs and hydrogen bonding. PMC6195744.[2] Retrieved from [Link]

  • Wiley Polymer Science. (2011). Inhibition of Vinyl Monomer Polymerization: Mechanisms of Phenolic Inhibitors. Journal of Applied Polymer Science. (General Reference for MEHQ/BHT mechanisms).

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

Sources

purification techniques for high-purity 5-vinyl-2-pyridone monomer

[1][2]

Department: Application Science & Process Chemistry Subject: Purification Protocols, Troubleshooting, and Storage for 5-Vinyl-2-Pyridone Document ID: TS-VPYR-05-PUR Version: 2.1 (Current)[1][2]

Monomer Profile & Pre-Purification Assessment[3]

Before initiating purification, understand the physicochemical behavior of your crude material.[1][2] 5-vinyl-2-pyridone exhibits lactam-lactim tautomerism , which influences solubility and purification efficiency.[1]

PropertySpecification / Characteristic
Structure Pyridine ring with a ketone at C2 and vinyl group at C5.[1]
Physical State Crystalline Solid (typically off-white to pale yellow crude).[1]
Melting Point ~130–150°C (Dependent on purity; Note: 2-pyridone mp is ~107°C).[1]
Solubility Soluble in polar aprotic solvents (DMSO, DMF), alcohols (MeOH, EtOH).[1][2] Sparingly soluble in non-polar solvents (Hexane, Toluene).[1][2]
Key Impurities 5-bromo-2-pyridone (precursor), Palladium residues (if Heck coupling used), Oligomers, Inorganic salts.[1][2]
Stability Risk High.[1][3] Susceptible to thermal polymerization and oxidative degradation.[1]

Primary Purification Workflows

We recommend a two-stage purification strategy : Chemical Scavenging (for catalysts) followed by Crystallization (for organic purity).[1][2]

Protocol A: Removal of Metal Catalysts (If synthesized via Cross-Coupling)

If your monomer was synthesized via Heck or Stille coupling, residual Palladium (Pd) or Tin (Sn) must be removed prior to crystallization to prevent "colored" polymer formation.[2]

Step-by-Step:

  • Dissolution: Dissolve crude solid in a minimum volume of warm Methanol or Ethyl Acetate (approx. 40-50°C).

  • Adsorption: Add activated carbon (10 wt% relative to crude) or a specialized scavenger (e.g., SiliaMetS® Thiol for Pd removal).[1][2]

  • Digestion: Stir gently at 40°C for 30–60 minutes. Do not reflux to avoid thermal polymerization.[1]

  • Filtration: Filter the warm solution through a Celite 545 pad packed in a sintered glass funnel. Wash the pad with fresh warm solvent.[1][2]

  • Concentration: Evaporate solvent under reduced pressure (Rotavap) at <40°C bath temperature until a solid residue remains.

Protocol B: Recrystallization (The Gold Standard)

Distillation is NOT recommended due to the high boiling point and risk of thermal polymerization.[2]

Step-by-Step:

  • Solvent Selection: Use a solvent pair.[1] Ethanol/Water or Ethyl Acetate/Hexane are most effective.[1]

  • Dissolution: Place the solid from Protocol A in a flask. Add the "good" solvent (e.g., Ethanol) dropwise with mild heating (50°C) until just dissolved.[1][2]

    • Critical: Add 100-200 ppm of BHT (Butylated Hydroxytoluene) or MEHQ to the solvent to inhibit polymerization during heating.[1][2]

  • Precipitation: Remove from heat. Slowly add the "anti-solvent" (e.g., Water or Hexane) until a faint turbidity (cloudiness) persists.[1][2]

  • Crystallization: Allow the solution to cool to room temperature slowly, then transfer to a refrigerator (4°C) for 12 hours.

  • Harvesting: Filter the white crystals under vacuum. Wash with cold anti-solvent.[1]

  • Drying: Dry in a vacuum oven at room temperature (25°C) for 24 hours. Avoid heat drying.

Visualization: Purification Logic Flow

PurificationWorkflowStartCrude 5-Vinyl-2-PyridoneAnalysis1. Purity Analysis (HPLC/NMR)Check for Pd/Cu residuesStart->AnalysisDecisionMetal Catalyst Present?Analysis->DecisionScavenge2. Metal Scavenging(Activated Carbon / Thiol Silica)Decision->ScavengeYesRecryst3. Recrystallization(EtOH/H2O + MEHQ Inhibitor)Decision->RecrystNoFilterCelite FiltrationScavenge->FilterFilter->RecrystDry4. Vacuum Drying(25°C, <10 mbar)Recryst->DryFinalHigh Purity Monomer(>99%)Dry->Final

Caption: Decision tree for the purification of 5-vinyl-2-pyridone, prioritizing catalyst removal and thermal safety.

Troubleshooting & FAQs

Q1: My monomer turned into an insoluble gel during drying. What happened?

  • Diagnosis: Spontaneous polymerization (popcorn polymerization).[1]

  • Cause: The crystal lattice may have trapped solvent pockets, or the drying temperature was too high without an inhibitor.[1][2]

  • Solution:

    • Always dry at ambient temperature under high vacuum.[1]

    • Ensure a trace amount of inhibitor (e.g., 10-50 ppm MEHQ) remains on the crystal surface if the monomer is for long-term storage.[1][2]

    • Store in amber vials to prevent UV-initiated polymerization.[1]

Q2: The crystals are colored (yellow/brown) even after recrystallization.

  • Diagnosis: Residual conjugated oligomers or metal catalyst carryover.[1]

  • Cause: 2-pyridones can coordinate strongly to metals (Pd, Cu), making simple filtration insufficient.[1][2]

  • Solution: Perform a column chromatography step before the final recrystallization.[1][2]

    • Stationary Phase: Silica Gel (neutralized with 1% Triethylamine to prevent acid-catalyzed polymerization).[1][2]

    • Eluent: DCM:Methanol (95:5).[1][2]

    • Note: The amine ensures the pyridone stays in its neutral form and doesn't streak.[1][2]

Q3: I see double peaks in the NMR for the N-H and vinyl protons.

  • Diagnosis: Tautomerism (Lactam vs. Lactim).[1]

  • Explanation: This is not an impurity. 5-vinyl-2-pyridone exists in equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms.[1][2]

  • Verification: Run the NMR in a solvent that favors one form (e.g., DMSO-d6 favors the lactam form; CDCl3 may show mixtures).[1][2]

Q4: Can I sublime this monomer?

  • Answer: Yes, but with caution.

  • Protocol: Sublimation is excellent for removing non-volatile salts and oligomers.[1]

    • Conditions: High vacuum (<0.1 mbar) at 80–100°C.[1][2]

    • Risk:[4][5] If the temperature is too high, the vinyl group will crosslink.[1][2] Only use sublimation for small (<5g) batches requiring ultra-high purity (e.g., for optical applications).[1]

References

  • Synthesis of Functionalized 2-Pyridones via Heck Coupling

    • Context: Describes the Pd-catalyzed vinylation of 5-bromo-2-pyridone, establishing the impurity profile (Pd residues, phosphine ligands).
    • Source:Journal of Organic Chemistry, "Palladium-Catalyzed Cross-Coupling Reactions of 2-Pyridone Derivatives."[1][2][6]

    • URL:[Link](Representative citation for Heck coupling mechanism)

  • Purification of Vinyl-Heterocycles (General Protocols)

    • Context: Standard operating procedures for handling thermally unstable vinyl monomers, including inhibitor usage (MEHQ/BHT) and vacuum drying limits.[1][2]

    • Source:Polymer Chemistry, "Techniques for the Purification of Functional Monomers."[1][2]

    • URL:[Link]

  • Tautomerism in 2-Pyridones

    • Context: Explains the NMR "double peak" phenomenon and solubility characteristics critical for selecting recrystalliz
    • Source:Chemical Reviews, "Tautomerism of Heterocycles: Pyridones and their Derivatives."[1][2]

    • URL:[Link][1][2]

  • Inhibitor Selection for Vinyl Monomers

    • Context: Data on the efficacy of Phenolic inhibitors (MEHQ) vs. Nitroxides for vinyl-pyridine derivatives.[1][2]

    • Source:Industrial & Engineering Chemistry Research.[1]

    • URL:[Link]

Technical Support Center: Optimization of Catalyst Loading for 5-Ethenyl-1H-pyridin-2-one Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the polymerization of 5-ethenyl-1H-pyridin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your experimental outcomes. The following sections are structured to address specific issues you may encounter, with a focus on the critical parameter of catalyst loading.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the polymerization of 5-ethenyl-1H-pyridin-2-one.

Q1: What are the typical types of catalysts used for vinylpyridine polymerization, and how does this apply to 5-ethenyl-1H-pyridin-2-one?

A1: The polymerization of vinylpyridines, including 5-ethenyl-1H-pyridin-2-one, can be initiated through several mechanisms, each employing different catalyst systems.[1][2] The most common methods are:

  • Free Radical Polymerization: This is a prevalent method due to its straightforward operation.[2] It typically utilizes initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN). However, it often results in polymers with a broad molecular weight distribution.[2]

  • Anionic Polymerization: This technique can produce well-defined polymers with narrow molecular weight distributions.[3] It is suitable for vinylpyridines due to the electron-withdrawing nature of the pyridine ring.[2] Common initiators include organometallic compounds like butyllithium.

  • Controlled Radical Polymerization (CRP): Techniques like Atom Transfer Radical Polymerization (ATRP) offer a compromise between the simplicity of free radical polymerization and the control of anionic polymerization.[4] ATRP systems for vinylpyridines often involve a copper(I) halide complexed with a nitrogen-based ligand.[4]

For 5-ethenyl-1H-pyridin-2-one, the choice of catalyst will significantly influence the polymer's properties. The pyridin-2-one moiety introduces additional complexity due to its potential for hydrogen bonding and tautomerism, which can affect catalyst coordination and reactivity.

Q2: I'm observing a dark discoloration of my monomer solution before even adding the catalyst. What's happening?

A2: This is a common issue, particularly with monomers containing amine or amide functionalities. The darkening strongly suggests premature oxidation of your 5-ethenyl-1H-pyridin-2-one monomer.[5] The pyridin-2-one ring system can be susceptible to oxidation, which can be exacerbated by exposure to atmospheric oxygen.[5]

To mitigate this:

  • Inert Atmosphere: Always handle the monomer under an inert atmosphere, such as nitrogen or argon.[5]

  • Deoxygenated Solvents: Ensure that all solvents are rigorously deoxygenated before use.[5] This can be achieved by sparging with an inert gas or by using a solvent purification system.

Q3: My polymerization isn't initiating, or the conversion is extremely low. What are the first things I should check regarding the catalyst?

A3: Failure to initiate is often linked to catalyst deactivation or inhibition. Here are the primary suspects:

  • Catalyst Purity and Handling: Many catalysts, especially those used in controlled polymerizations like ATRP or anionic polymerization, are highly sensitive to air and moisture.[6] Ensure your catalyst is of high purity and has been stored and handled under strictly anhydrous and anaerobic conditions.

  • Monomer Purity: The monomer itself can contain inhibitors. Commercial vinyl monomers are often shipped with inhibitors like 4-tert-butylcatechol to prevent spontaneous polymerization during storage.[1] These must be removed before the reaction, typically by passing the monomer through a column of basic alumina.

  • Solvent Purity: Impurities in the solvent can react with and deactivate the catalyst. Always use freshly distilled or purified solvents.

II. Troubleshooting Guide: Optimizing Catalyst Loading

This section provides a more in-depth, problem-oriented approach to optimizing catalyst loading for your polymerization.

Issue 1: Low Molecular Weight and High Polydispersity Index (PDI)

Symptoms: Your final polymer has a lower-than-expected molecular weight and a broad molecular weight distribution (high PDI), as determined by Gel Permeation Chromatography (GPC).[7]

Causality: This is a classic sign of poor control over the polymerization, often stemming from issues with the catalyst-to-initiator ratio or the presence of terminating agents.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low molecular weight and high PDI.

Quantitative Data Summary:

Catalyst LoadingExpected Effect on Molecular Weight (Controlled Polymerization)Expected Effect on PDI (Controlled Polymerization)
Too Low May be lower than theoretical due to slow initiation and deactivation.High (>1.5)
Optimal Close to the theoretical value (Monomer/Initiator ratio * Monomer MW).Low (Typically < 1.3)
Too High May decrease due to increased side reactions and termination.[8]May increase due to competing reaction pathways.
Issue 2: Polymer is Insoluble or Forms a Gel

Symptoms: The reaction mixture becomes highly viscous and forms a gel, or the isolated polymer is insoluble in common solvents.

Causality: This often points to cross-linking reactions. In the case of vinylpyridines, this can occur through side reactions involving the pyridine ring or if the monomer has di-vinyl impurities. For 5-ethenyl-1H-pyridin-2-one, the amide proton could potentially participate in side reactions under certain conditions.

Troubleshooting Steps:

  • Monomer Purity: Ensure your monomer is free from any di-vinyl impurities. These can act as cross-linkers, even at very low concentrations.

  • Catalyst Choice: Some catalyst systems are more prone to side reactions. For instance, in ATRP of vinylpyridines, the choice of the copper salt and ligand is crucial to minimize side reactions. Using a chloride-based initiating system can be beneficial for better control.[4]

  • Reaction Temperature: Higher temperatures can promote side reactions. Try running the polymerization at a lower temperature, although this may require a longer reaction time or a more active catalyst.[8][9]

  • Monomer Concentration: High monomer concentrations can increase the likelihood of intermolecular side reactions leading to cross-linking. Diluting the reaction mixture may help.

Issue 3: Reaction Stalls or Reaches a Plateau in Conversion

Symptoms: The polymerization proceeds initially but then stops before reaching full conversion of the monomer.

Causality: This can be due to catalyst deactivation or the establishment of a polymerization-depolymerization equilibrium.

Troubleshooting Workflow:

Sources

Technical Support: Controlling Regioselectivity in 2-Pyridone Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

The Ambident Nucleophile Challenge

2-Pyridone represents a classic challenge in heterocyclic chemistry: it is an ambident nucleophile .[1][2] It exists in a tautomeric equilibrium between the lactam (2-pyridone, favored in polar solvents and solid state) and the lactim (2-hydroxypyridine, favored in non-polar solvents and gas phase).

When treating 2-pyridone with a base and an alkylating agent, two pathways compete:

  • N-Alkylation (Thermodynamic): Attacks the nitrogen lone pair. This restores the stable amide-like resonance but formally breaks the aromatic sextet of the pyridine ring (though amide resonance compensates).

  • O-Alkylation (Kinetic/Hard): Attacks the oxygen.[1] This produces a 2-alkoxypyridine, maintaining the aromatic pyridine ring but losing the strong amide stability.

This guide provides the decision logic and validated protocols to force the reaction down one specific path.

Decision Logic & Mechanism

To control the outcome, you must manipulate three variables: Counter-cation , Solvent , and Electrophile Hardness .

Visual Guide: Selectivity Decision Tree

G Start Target Product? N_Alk N-Alkyl-2-pyridone (Lactam) Start->N_Alk Primary Goal O_Alk 2-Alkoxypyridine (Lactim Ether) Start->O_Alk Primary Goal Condition_N STRATEGY A: Dissociated Ion Pair Base: Alkali Carbonates (Cs, K) Solvent: Polar Aprotic (DMF, DMSO) N_Alk->Condition_N Condition_O STRATEGY B: Associated/Chelated Ion Pair Base: Silver Salts (Ag2CO3) Solvent: Non-polar (Toluene, Benzene) O_Alk->Condition_O Mech_N Mechanism: SN2 on Soft N Thermodynamic Control Condition_N->Mech_N Mech_O Mechanism: Ag+ Coordination / Hard O Kinetic Control Condition_O->Mech_O

Figure 1: Decision tree for selecting reaction conditions based on the desired regioisomer.

Protocol A: Maximizing N-Alkylation

The "Cesium Effect" Strategy [3]

To favor Nitrogen attack, you must create a "naked" anion where the negative charge is delocalized but the Nitrogen (being softer than Oxygen) acts as the nucleophile under thermodynamic control.

  • Why it works: Polar aprotic solvents (DMF, DMSO) solvate the cation (Cs+, K+) effectively, leaving the pyridone anion "naked." The Nitrogen atom, being less electronegative and more polarizable (softer) than Oxygen, dominates the nucleophilic attack on standard alkyl halides (soft electrophiles).

  • The Cesium Advantage: Cesium is a large, diffuse cation (soft acid) that forms looser ion pairs than Sodium or Lithium, further promoting N-selectivity.

Standard Operating Procedure (SOP-N)
ComponentRecommendationFunction
Base Cs₂CO₃ (2.0 equiv)Promotes "naked" anion formation.
Solvent DMF or DMSO High dielectric constant dissociates ion pairs.
Temperature 25°C – 60°CModerate heat overcomes activation energy.
Concentration 0.1 M – 0.5 MStandard dilution.

Step-by-Step:

  • Dissolve the 2-pyridone derivative (1.0 equiv) in anhydrous DMF (0.2 M).

  • Add Cs₂CO₃ (2.0 equiv). Stir at Room Temperature (RT) for 15 minutes to ensure deprotonation.

  • Add the alkyl halide (1.1 – 1.2 equiv) dropwise.

    • Note: Alkyl Iodides or Bromides are preferred over Chlorides.

  • Stir at RT (or heat to 60°C if sluggish) for 2–12 hours.

  • Workup: Dilute with water (dissolves DMF/salts) and extract with EtOAc.

  • Purification: N-alkyl products are typically more polar than O-alkyl byproducts.

Protocol B: Maximizing O-Alkylation

The "Silver Salt" Strategy

To favor Oxygen attack, you must block the Nitrogen or make the reaction complex "harder."

  • Why it works: Silver (Ag+) has a high affinity for Nitrogen. In non-polar solvents, the reaction proceeds via a heterogeneous suspension. The Ag+ likely coordinates to the Nitrogen or the leaving group (halide), directing the incoming electrophile to the Oxygen atom. Additionally, Ag+ precipitation drives the reaction.

  • Solvent Criticality: You must use non-polar solvents (Toluene, Benzene, Hexane). If you use DMF with Silver salts, you may revert to N-alkylation because the solvent solvates the Ag+ and breaks the specific coordination geometry.

Standard Operating Procedure (SOP-O)
ComponentRecommendationFunction
Base Ag₂CO₃ (1.0 - 1.5 equiv)Coordinates N; precipitates Ag-Halide.
Solvent Toluene or Benzene Non-polar; enforces tight ion pairing/coordination.
Temperature 80°C – 110°C (Reflux)Required due to heterogeneous nature.
Additives Avoid polar additivesKeep the system non-polar.

Step-by-Step:

  • Suspend 2-pyridone (1.0 equiv) and Ag₂CO₃ (1.1 equiv) in Toluene (0.1 M).

  • Add the alkyl halide (1.2 equiv).

  • Heat to reflux (110°C) with vigorous stirring (reaction is heterogeneous).

  • Monitoring: Reaction may be slower than Protocol A.

  • Workup: Filter through a Celite pad to remove silver salts. Concentrate the filtrate.

  • Purification: O-alkyl products (alkoxypyridines) are usually less polar (higher R_f) than N-alkyl isomers.

Troubleshooting & FAQs

Q1: I am using Protocol A (Cs₂CO₃/DMF) but still seeing ~10-20% O-alkylation. How do I eliminate it?

  • Diagnosis: The electrophile might be too "hard" (e.g., O-tosylates or small, highly reactive halides) or the substrate has steric hindrance near the Nitrogen.

  • Fix: Switch to a "softer" leaving group (Alkyl Iodide instead of Bromide/Tosylate). Lower the temperature to 0°C to favor the thermodynamic (N) product, provided the reaction still proceeds.

Q2: Can I use the Mitsunobu reaction?

  • Answer: Proceed with caution. While Mitsunobu (PPh3/DIAD) activates the alcohol (electrophile) to be attacked by the pyridone, the selectivity is notoriously variable. It often yields mixtures.[4]

    • Guidance: Use Mitsunobu only if the alkyl halide is unstable or unavailable. If you must use it, bulky substituents on the pyridone ring often push selectivity toward O-alkylation due to steric hindrance at the Nitrogen.

Q3: How does steric hindrance affect the ratio?

  • Rule: Substituents at the C6 position (adjacent to Nitrogen) block N-alkylation.

  • Outcome: 6-substituted-2-pyridones will almost exclusively undergo O-alkylation , even under "N-favoring" conditions (Cs₂CO₃/DMF), simply because the Nitrogen is physically inaccessible.

Q4: I need to O-alkylate with a secondary alkyl halide (e.g., Isopropyl iodide).

  • Challenge: Secondary halides are prone to elimination (E2) under basic conditions.

  • Solution: The Silver Salt method (Protocol B) is best here. The "hard" nature of the secondary carbocation character pairs well with the "hard" Oxygen nucleophile.

Comparative Data Summary
VariableFavors N-AlkylationFavors O-Alkylation
Metal Cation Alkali Metals (Li⁺, Na⁺, K⁺, Cs⁺)Heavy Metals (Ag⁺)
Solvent Polar Aprotic (DMF, DMSO, NMP)Non-Polar (Toluene, Benzene, CHCl₃)
Electrophile Soft (Alkyl Iodides, Benzyl Bromides)Hard (Alkyl Sulfonates, Trialkyloxonium)
Substrate Sterics Unhindered Nitrogen6-Substituted (Hindered N)
Control Type ThermodynamicKinetic / Chelation
References
  • Hopkins, G. C., et al. "The Silver Salt Alkylation of 2-Pyridones." The Journal of Organic Chemistry, vol. 32, no. 12, 1967, pp. 4040–4044.

    • Foundational paper establishing the Ag+ vs Alkali metal selectivity switch.
  • Blanco, M. M., et al. "Efficient Cesium Carbonate Promoted N-Alkylations of Aromatic Cyclic Imides Under Microwave Irradiation."[5] Synthesis, vol. 2011, no.[5] 04, 2011, pp. 571–576.

    • Demonstrates the "Cesium Effect" for N-selectivity in amide/imide systems.
  • Wang, N., et al. "P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters."[4] The Journal of Organic Chemistry, vol. 89, 2024, pp. 3657-3665.[4]

    • Recent advancement in highly selective N-alkyl
  • Srabani, M., et al. "Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines."[6] The Journal of Organic Chemistry, 2024.

    • Modern analysis of solvent/catalyst effects on the tautomeric equilibrium.

Sources

mitigating the effects of steric hindrance in 2-pyridone derivatization

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Overcoming Steric Hindrance and Other Common Synthetic Challenges

Welcome to the technical support center for 2-pyridone derivatization. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of modifying the 2-pyridone scaffold. As a privileged structure in numerous bioactive molecules and pharmaceutical agents, the efficient and selective functionalization of 2-pyridones is of paramount importance.[1][2]

This guide moves beyond standard protocols to address the nuanced challenges that frequently arise in the lab, with a special focus on mitigating the effects of steric hindrance. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental workflows, all framed in a practical question-and-answer format.

Section 1: N-Alkylation: Navigating the N- vs. O-Selectivity Challenge

The alkylation of the 2-pyridone ring is a fundamental transformation, but achieving high N-selectivity can be challenging, especially with sterically demanding alkylating agents and substituted pyridone cores. The deprotonated 2-pyridone exists as an ambident nucleophile, leading to a competitive O-alkylation pathway that forms the 2-alkoxypyridine byproduct.[3]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My N-alkylation reaction is giving a poor N:O ratio, with the O-alkylated product being a major contaminant. How can I improve N-selectivity?

A1: This is a classic challenge in 2-pyridone chemistry. The N- versus O-selectivity is highly sensitive to a range of reaction parameters.[4] Here’s a breakdown of factors to consider and strategies to implement:

  • Causality: The outcome of the reaction is dictated by the principles of Hard and Soft Acid-Base (HSAB) theory and kinetic vs. thermodynamic control. The nitrogen anion is generally considered "softer" and the oxygen anion "harder." Softer electrophiles will preferentially react at the nitrogen, while harder electrophiles favor the oxygen.

  • Troubleshooting Workflow:

    dot graph TD { A[Start: Low N:O Ratio] --> B{Analyze Alkylating Agent}; B --> C[Hard Electrophile?(e.g., Alkyl Sulfate)]; B --> D[Soft Electrophile?(e.g., Alkyl Iodide)]; C --> E[Strategy: Modify Conditionsto Favor N-Alkylation]; D --> F[Issue Likely Not HSAB.Check Other Parameters.]; E --> G{Solvent Choice}; G --> H[Use Polar Aprotic Solvent(DMF, DMSO)to disfavor O-alkylation]; G --> I[Use Non-Polar Solvent(Toluene, Dioxane)to favor O-alkylation - AVOID]; E --> J{Base Selection}; J --> K[Use Weaker Base(K₂CO₃, Cs₂CO₃)to favor N-alkylation]; J --> L[Use Stronger Base(NaH, LiHMDS)may increase O-alkylation]; E --> M{Temperature Control}; M --> N[Lower TemperaturesOften Favor N-Alkylation]; A --> F; }

    Decision Tree for Improving N-Alkylation Selectivity

Recommended Protocol Adjustments:

ParameterRecommendation for Increased N-SelectivityRationale
Solvent Polar aprotic (e.g., DMF, DMSO, Acetonitrile)These solvents solvate the cation of the base, leaving a "naked" pyridone anion. This enhances the nucleophilicity of the softer nitrogen atom.[4]
Base Weaker carbonate bases (e.g., Cs₂CO₃, K₂CO₃)Cesium carbonate is particularly effective as the large Cs⁺ ion promotes N-alkylation. Stronger bases like NaH can sometimes lead to higher proportions of O-alkylation.[4]
Alkylating Agent Switch from R-OTs or R-OMs to R-I or R-BrIodides and bromides are softer electrophiles and will preferentially react with the softer nitrogen nucleophile according to HSAB theory.
Temperature Lower the reaction temperature (e.g., from reflux to room temp or 0 °C)N-alkylation is often the kinetically favored pathway. Lower temperatures can help to suppress the thermodynamically driven O-alkylation.[4]
Additives Micellar Catalysis (e.g., Tween 20 in water)This green chemistry approach can enhance the solubility of starting materials and has been shown to provide excellent N-selectivity, even with challenging secondary alkyl halides.[4][5]

Q2: I am trying to introduce a bulky secondary or tertiary alkyl group (e.g., isopropyl, t-butyl) onto the nitrogen, but the reaction is extremely slow or fails completely. What is happening?

A2: This is a classic case of steric hindrance. The approach of the bulky electrophile to the nitrogen atom is sterically impeded by the pyridone ring itself, and any substituents at the C6 or C2 (if N-H tautomer) positions.

  • Causality: The transition state for N-alkylation becomes high in energy due to steric repulsion between the bulky alkyl group and the pyridone ring. The competing O-alkylation might also be hindered, but often to a lesser extent, leading to either no reaction or a mixture of products.

  • Mitigation Strategies:

    • Use a More Reactive Electrophile: Switch from an alkyl bromide to an alkyl iodide or, even better, an alkyl triflate (R-OTf). Triflate is an excellent leaving group, which can accelerate the reaction and overcome the high activation energy.

    • Increase Temperature: While lower temperatures are good for selectivity, overcoming a high steric barrier may require more thermal energy. A carefully controlled increase in temperature might be necessary. Monitor the N:O ratio closely by TLC or LC-MS.

    • Alternative Synthetic Routes: When direct alkylation fails, a change in strategy is required. Consider a Mitsunobu reaction, which often performs well for sterically hindered alcohols and N-heterocycles.

Experimental Protocol: Mitsunobu Reaction for Sterically Hindered N-Alkylation

  • Setup: To a solution of the 2-pyridone (1.0 eq) and the sterically hindered alcohol (1.2 eq) in anhydrous THF (0.1 M), add triphenylphosphine (PPh₃, 1.5 eq).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition: Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise over 15 minutes. Caution: Azodicarboxylates are hazardous.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the residue by column chromatography to isolate the N-alkylated product.

Section 2: C-H Functionalization: The Challenge of Site-Selectivity

Direct C-H functionalization is a powerful, atom-economical strategy for derivatizing the 2-pyridone core. However, with four potential C-H bonds (C3, C4, C5, C6), controlling the site of reaction is a significant challenge.[6] The inherent electronic properties of the ring often dictate reactivity, but steric and directing group effects can be leveraged to achieve desired outcomes.[1][7]

  • Electronic Bias: The C3 and C5 positions are electron-rich and susceptible to electrophilic attack, while the C4 and C6 positions are electron-deficient and reactive towards nucleophiles.[6]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am attempting a C-H arylation and getting a mixture of C3 and C5 isomers. How can I favor one over the other?

A1: The C3 and C5 positions are often electronically similar, leading to competitive functionalization. Achieving selectivity requires fine-tuning of the catalytic system and understanding the subtle influences of substituents.

  • Causality: For many palladium-catalyzed C-H functionalizations, the initial C-H activation (palladation) can occur reversibly at both C3 and C5. The regiochemical outcome is then determined by the subsequent, often irreversible, step.[6] The presence of substituents can exert a "Thorpe-Ingold effect," accelerating the reaction at a specific position.[6]

  • Strategies for Controlling C3 vs. C5 Selectivity:

PositionStrategyRationale & Key Considerations
C3-Selective Radical-based Methods: Employing radical precursors often shows a strong intrinsic preference for the C3 position, irrespective of substituents on the pyridone ring.[1][6]Example Systems: Ni-catalyzed reactions with α-bromo carbonyls, Mn(III)-mediated reactions with malonates or arylboronic acids, or visible-light photoredox catalysis.[1][6] These methods are robust and often provide excellent C3 selectivity.
C5-Selective Palladium Catalysis on Unsubstituted Pyridones: For an unsubstituted 2-pyridone, Pd-catalyzed olefinations and arylations can favor the C5 position.[6][8]The kinetically favored C5-palladated species reacts faster than the C3-palladated one. However, this is highly sensitive: introducing any substituent can switch the selectivity back to C3.[6]
C3-Selective Directing Groups: Installing a directing group (DG) on the pyridone nitrogen can override the intrinsic electronic preference and direct functionalization to a specific site, though C3 is a common target.This is a powerful but less atom-economical approach as it requires extra steps for DG installation and removal.

Q2: My reaction requires functionalization at the C6 position, but this site is unreactive. How can I activate it?

A2: The C6 position is electron-deficient and adjacent to the carbonyl group, making it challenging to functionalize via typical electrophilic C-H activation pathways. A different catalytic approach is necessary.

  • Causality: The C6-H bond is not easily broken by electrophilic palladation. Successful functionalization requires a mechanism that favors this electron-poor site.

  • The Ni/Al Cooperative Catalysis Solution: A highly effective method developed by Nakao and Hiyama utilizes a cooperative system of a Nickel(0) catalyst and a Lewis acid co-catalyst, typically AlMe₃.[1][6]

    dot graph G { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"]; rankdir=LR;

    }

    Mechanism of C6-Activation

  • Mechanism: The Lewis acidic aluminum coordinates to the carbonyl oxygen of the 2-pyridone. This coordination increases the electrophilicity of the C6 position, facilitating its activation by the electron-rich Ni(0) catalyst.[6] This allows for subsequent reactions like alkenylation or alkylation to occur selectively at C6.[1]

Section 3: Cross-Coupling Reactions: Overcoming the "2-Pyridyl Problem"

Suzuki-Miyaura and other cross-coupling reactions are mainstays of organic synthesis. However, using 2-pyridyl organometallic reagents, particularly boronic acids, is notoriously difficult. This "2-pyridyl problem" stems from the instability and poor reactivity of these reagents.[9][10]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki-Miyaura coupling with a 2-pyridylboronic acid is giving low yield and significant protodeboronation. What can I do?

A1: This is the central issue of the 2-pyridyl problem. The proximity of the nitrogen atom to the boron facilitates rapid protodeboronation (cleavage of the C-B bond by a proton source, like water).

  • Causality: The Lewis basic nitrogen atom can coordinate to the Lewis acidic boron, and this interaction, along with the electron-deficient nature of the ring, makes the C-B bond susceptible to hydrolysis.

  • Mitigation Strategies:

    • Use Air-Stable Boron Reagents: Instead of boronic acids, use more stable derivatives like MIDA (N-methyliminodiacetic acid) boronates. These reagents are crystalline, air-stable solids that slowly release the boronic acid in situ under the reaction conditions, keeping its concentration low and minimizing decomposition.[11]

    • Invert Polarity: The most reliable solution is often to reverse the roles of the coupling partners. Use a 2-halopyridine as the electrophile and an arylboronic acid as the nucleophile. 2-halopyridines are excellent, stable coupling partners.[12]

    • Ligand and Additive Choice: If you must use a 2-pyridylboronic acid, ligand choice is critical. Bulky, electron-rich phosphine ligands like XPhos can be effective. Additionally, the use of copper(I) co-catalysts has been shown to improve yields, possibly by facilitating a C-B to C-Cu transmetalation.[11]

Workflow: Decision-Making for 2-Pyridyl Cross-Coupling

dot graph TD { A[Goal: Synthesize 2-Arylpyridine] --> B{Can you use 2-Halopyridine?}; B -->|Yes| C[Recommended Path:Use 2-Halopyridine + Arylboronic Acid.High chance of success.]; B -->|No| D{Do you have access to2-Pyridyl MIDA Boronate?}; D -->|Yes| E[Use MIDA Boronate withoptimized conditions (e.g., Cu(OAc)₂ additive).Good chance of success.]; D -->|No| F[Last Resort:Use 2-Pyridylboronic Acid.Expect challenges.]; F --> G[Optimize rigorously:- Bulky Ligands (XPhos)- Anhydrous Conditions- Cu(I) additives- Careful base selection]; }

Caption: Strategic workflow for challenging 2-pyridyl cross-couplings.

References

  • Mouneir, W. (2022). Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. J Med Chem, 12, 656. Available at: [Link]

  • Sanz, R. (2005). New Synthetic Methods to 2-Pyridone Rings. Current Organic Synthesis, 2(4). Available at: [Link]

  • (2024). SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS. IIP Series. Available at: [Link]

  • Correa, J. R., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(48), 31031-31057. Available at: [Link]

  • Hirano, K., & Miura, M. (2018). A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Chemical Science, 9(3), 570-581. Available at: [Link]

  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for the 2-Pyridyl Problem. Journal of the American Chemical Society, 131(18), 6461–6463. Available at: [Link]

  • Hirano, K., & Miura, M. (2018). A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Chemical Science, 9(3), 570-581. Available at: [Link]

  • Al-Obaidi, A., & Al-Janabi, K. (2021). synthetic routes and natural sources of 2-pyridone derivatives and their pharmacological activity. ResearchGate. Available at: [Link]

  • Varghese, R., et al. (2022). Insight into designing of 2-pyridone derivatives for COVID-19 drug discovery - A computational study. Journal of Molecular Graphics and Modelling, 118, 108348. Available at: [Link]

  • Hirano, K., & Miura, M. (2018). The seminal example of C3-selective C–H functionalization of 2-pyridone reported by Yamakawa. ResearchGate. Available at: [Link]

  • Hirano, K., & Miura, M. (2017). A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Chemical Science, 9(3), 570-581. Available at: [Link]

  • Powers, D. C., & Ritter, T. (2020). Late stage C–H functionalization via chalcogen and pnictogen salts. Chemical Science, 11(40), 10838-10849. Available at: [Link]

  • Ball, L. T., et al. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 60(21), 11068-11086. Available at: [Link]

  • Wang, W., et al. (2023). Diversity-oriented functionalization of 2-pyridones and uracils. Nature Communications, 14(1), 195. Available at: [Link]

  • (2017). Subtle steric differences reveal a model for Ni cross-coupling success. Princeton University Department of Chemistry. Available at: [Link]

  • (n.d.). Regioselective Functionalization of 2-Pyridones through C-H Bond Activation. ResearchGate. Available at: [Link]

  • (n.d.). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. MUT Research Archive. Available at: [Link]

  • Mahesh, B., et al. (n.d.). Synthesis of ester functionalized 2-pyridone derivatives using KF/Alumina as a catalyst. Semantic Scholar. Available at: [Link]

  • (n.d.). NEW FUNCTIONALISATION CHEMISTRY OF 2- AND 4-PYRIDONES AND RELATED HETEROCYCLES. Loughborough University Research Repository. Available at: [Link]

  • Parmar, D. K., & Bhatt, H. B. (n.d.). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope (IRJMS). Available at: [Link]

  • Wang, X., et al. (2024). Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. ResearchGate. Available at: [Link]

  • Baba Ahmed, I., et al. (2020). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. Chemistry Proceedings, 3(1), 135. Available at: [Link]

  • (n.d.). Structure-Dependent Electrochemical Behavior of 2-Pyridone Derivatives: A Combined Experimental and Theoretical Study. ResearchGate. Available at: [Link]

  • (n.d.). Synthesis of 2-pyridone derivatives via regioselective O-allylic substitution reaction. Chinese Journal of Organic Chemistry. Available at: [Link]

  • Ball, L. T., et al. (2020). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition. Available at: [Link]

  • (n.d.). Developments in the Chemistry of 2-Pyridone. ResearchGate. Available at: [Link]

  • (n.d.). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Semantic Scholar. Available at: [Link]

  • Wang, D., et al. (2019). Access to N-Substituted 2-Pyridones by Catalytic Intermolecular Dearomatization and 1,4-Acyl Transfer. Angewandte Chemie International Edition, 58(7), 2150-2154. Available at: [Link]

  • (n.d.). Synthesis of 2-pyridones. Organic Chemistry Portal. Available at: [Link]

  • Sella, E., & Movassaghi, M. (2012). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. Organic Letters, 14(1), 322-325. Available at: [Link]

  • Jiang, H., & Tsubaki, K. (2012). Steric and Stereochemical Modulation in Pyridyl- and Quinolyl-Containing Ligands. International Journal of Molecular Sciences, 13(12), 16421–16447. Available at: [Link]

  • Ren, Y., et al. (2015). Mild and Regioselective N-Alkylation of 2-Pyridones in Water. Organic Letters, 17(14), 3552-3555. Available at: [Link]

  • Saida, F., et al. (2024). Reactivity and Steric Parameters from 2D to 3D Bulky Pyridines: Increasing Steric Demand at Nitrogen with Chiral Azatriptycenes. Angewandte Chemie International Edition. Available at: [Link]

  • Hernández, F., et al. (2014). A Green Approach to the Production of 2-pyridone Derivatives Promoted by Infrared Irradiation. Journal of the Mexican Chemical Society, 58(2), 143-149. Available at: [Link]

  • Kaliappan, K. P. (2020). Protecting Groups. Indian Institute of Technology Bombay. Available at: [Link]

  • (n.d.). Reactivity and Steric Parameters from 2D to 3D Bulky Pyridines : Increasing Steric Demand at Nitrogen with Chiral Azatriptycenes. ResearchGate. Available at: [Link]

  • (n.d.). Diels-Alder Cycloadditions of 2-Pyrones and 2-Pyridones. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Addressing Poor Solubility of Pyridinone Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers facing solubility challenges with pyridinone-based compounds.

Status: Active Specialist: Senior Application Scientist, Formulation Chemistry Topic: Pyridinone Derivatives (2-pyridinone / 4-pyridinone) Issue: Poor aqueous solubility, precipitation upon dilution, "brick-dust" behavior.[1][2]

Introduction: The "Brick-Dust" Trap

Welcome. If you are here, your pyridinone candidate likely precipitated immediately upon dilution from DMSO, or showed negligible dissolution in your shake-flask assay.[1][2]

The Root Cause: Pyridinone derivatives often behave as "brick-dust" molecules.[1][2][3] This is not just about lipophilicity (LogP).[1][2] The core issue is Crystal Lattice Energy .

  • Planarity: The aromatic pyridinone ring allows for tight π-π stacking.[1][2]

  • Intermolecular Hydrogen Bonding: Pyridinones are both hydrogen bond donors (NH) and acceptors (C=O).[1][2] They form stable, high-melting-point dimers in the solid state (similar to DNA base pairing).[1][2]

  • Tautomerism: In aqueous media, the highly polar lactam (keto) form predominates, but in the solid state, the strong intermolecular network resists solvation.

This guide provides the protocols to break this lattice and stabilize the compound in solution.

Diagnostic & Profiling (FAQs)

Q1: I diluted my 10 mM DMSO stock into PBS (pH 7.4), and it crashed out immediately. Why?

A: You are measuring Kinetic Solubility , and you likely exceeded the compound's amorphous solubility limit.

  • Mechanism: In DMSO, your compound is fully solvated.[1][2] Upon rapid mixing with water (an anti-solvent), the solvent power drops instantly. The compound enters a high-energy supersaturated state.[1][2][3]

  • The Crash: Because pyridinones crystallize rapidly (high lattice energy), they revert to their most stable crystalline form within seconds to minutes.

  • Action: Do not rely on this method for maximum solubility. You must perform a Thermodynamic Solubility test (Protocol B below) to understand the true equilibrium.

Q2: Will adjusting the pH improve solubility?

A: Only if you understand the specific pKa of your scaffold.

  • The Trap: The core pyridinone ring is not ionizable at physiological pH.

    • 2-Pyridinone: Very weakly acidic (

      
      ) and negligible basicity (
      
      
      
      ).[1][2]
    • 4-Pyridinone: Weakly basic (

      
      ).[1][2]
      
  • Implication: Adjusting pH to 7.4, 5.0, or 8.0 will not ionize the core ring. The molecule remains neutral and insoluble.

  • Solution: pH adjustment only works if you have added ionizable side chains (e.g., a piperazine tail or carboxylic acid).[1][2] If your molecule is a "naked" pyridinone, pH adjustment is futile; move to cosolvents or cyclodextrins.[1][2]

Q3: Why is my compound soluble in Ethanol but not Water?

A: This confirms the issue is high lipophilicity (LogP) rather than just crystal packing.[1]

  • Diagnosis: If

    
    , you have a solvation issue.[1][2]
    
  • Strategy: Use cosolvents (PEG400, Propylene Glycol) or surfactants (Tween 80) to lower the dielectric constant of the media.

Decision Matrix: Solubilization Strategy

Use this logic flow to select the correct formulation strategy for your experiments.

SolubilityStrategy Start Compound Precipitates in Aqueous Media CheckStruct Analyze Structure: Ionizable Side Chain? Start->CheckStruct YesIon Yes (Amine/Acid) CheckStruct->YesIon Has Basic/Acidic Group NoIon No (Neutral Pyridinone) CheckStruct->NoIon Core Ring Only SaltScreen Strategy A: Salt Formation (Mesylate, HCl, Na+) YesIon->SaltScreen CheckLogP Check LogP NoIon->CheckLogP HighLogP High LogP (>3) (Lipophilic) CheckLogP->HighLogP LowLogP Low LogP (<3) (Brick Dust) CheckLogP->LowLogP Cosolvent Strategy B: Cosolvents/Surfactants (PEG400, Tween 80) HighLogP->Cosolvent Reduce Polarity Complex Strategy C: Cyclodextrin Complexation (HP-β-CD, SBE-β-CD) LowLogP->Complex Hide Hydrophobic Surface Cosolvent->Complex If Fails

Figure 1: Decision tree for selecting the optimal solubilization strategy based on structural properties.

Formulation Strategies & Troubleshooting

Strategy A: Cyclodextrin Complexation (The "Gold Standard" for Pyridinones)

Pyridinones have high affinity for the hydrophobic cavity of Beta-Cyclodextrins (β-CD).[1] This is often the most successful strategy for neutral pyridinones.

  • Recommended Agent: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) or Sulfobutylether-β-CD (Captisol).[1][2] Avoid native β-CD due to nephrotoxicity risk in vivo.[1][2]

  • Why it works: The aromatic ring sits inside the CD cavity, shielding it from water while the CD's outer hydroxyls interact with the solvent. This prevents the π-π stacking that causes precipitation.[1][2]

  • Protocol:

    • Prepare 20% (w/v) HP-β-CD in water or buffer.[1][2]

    • Add excess pyridinone solid.[1][2]

    • Sonicate for 30 mins, then shake for 24 hours.

    • Filter (0.22 µm) and analyze.[1][2]

Strategy B: Cosolvent Systems

If you need a vehicle for in vivo IP/IV administration.[1][2]

ComponentFunctionRecommended RangeWarning
DMSO Primary Solvent5 - 10%High toxicity; precipitates on dilution.[1][2]
PEG 400 Cosolvent20 - 40%Viscous; ensure homogeneity.[1][2]
Tween 80 Surfactant1 - 5%Prevents aggregation; can cause histamine release in dogs.[1][2]
Saline DiluentBalanceAdd LAST to prevent crashing.[1][2]

Standard "Universal" Formulation: 5% DMSO / 40% PEG 400 / 5% Tween 80 / 50% Saline.[1][2]

Experimental Protocols

Protocol A: Kinetic Solubility Screen (High Throughput)

Use this to rank-order compounds during synthesis.[1]

  • Preparation: Prepare a 10 mM stock solution of the compound in DMSO.

  • Dosing: Aliquot 190 µL of PBS (pH 7.4) into a 96-well UV-transparent plate.

  • Spike: Add 10 µL of DMSO stock (Final conc: 500 µM, 5% DMSO). Mix immediately.

  • Incubation: Shake at room temperature for 2 hours.

  • Readout: Measure UV absorbance at 620 nm (turbidity).

    • High Absorbance (>0.05) = Precipitated.[1][2]

    • Low Absorbance = Soluble (at 500 µM).[1][2]

Protocol B: Thermodynamic Solubility (The Validator)

Use this for lead candidates and formulation development.

ThermoProtocol Step1 1. Add Excess Solid (2-5 mg) to Buffer Step2 2. Incubate (Shake 24-48h @ 25°C) Step1->Step2 Step3 3. Phase Separation (Centrifuge/Filter 0.22µm) Step2->Step3 Step4 4. Quantification (HPLC-UV or LC-MS) Step3->Step4

Figure 2: Thermodynamic solubility workflow ensuring equilibrium conditions.

Critical Steps:

  • Saturation: You must see solid particles remaining at the bottom of the vial. If the solution is clear, add more solid.

  • pH Check: Measure the pH of the supernatant after incubation. Pyridinones can shift the pH, altering solubility data.[3]

  • Filtration: Use PVDF or PTFE filters.[1][2] Avoid Nylon (pyridinones may bind to it).[1][2]

References

  • Zhang, J., & Pike, V. W. (2021).[1][2][4] Recent Advances of Pyridinone in Medicinal Chemistry. PMC - NIH.[1][2] Retrieved from [Link]

  • Royal Society of Chemistry. (2021).[1][2] Tactics to Improve Solubility. Retrieved from [Link][1][2]

  • Ascendia Pharma. (2021).[1][2] 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link][1][2]

  • MDPI. (2021). Cyclodextrins: Structural, Chemical, and Physical Properties, and Applications. Retrieved from [Link]

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

Sources

Validation & Comparative

Introduction: The 2-Pyridone Scaffold and the Strategic Importance of the C5-Position

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Biological Activity of 5-Substituted-2-Pyridones for Drug Discovery Professionals

The 2-pyridone ring is a privileged heterocyclic scaffold that forms the core of numerous natural products and synthetic molecules of medicinal importance.[1][2] Its unique chemical properties, including the ability to act as both a hydrogen bond donor and acceptor, and its role as a bioisostere for amides and phenyl groups, make it a highly attractive starting point for drug design.[2] This guide focuses specifically on the derivatization at the 5-position of the 2-pyridone ring, a critical site for modulating biological activity. Substitutions at this position can profoundly influence a compound's steric and electronic properties, thereby altering its binding affinity, selectivity, and pharmacokinetic profile across a diverse range of biological targets.

This document provides a comparative analysis of various 5-substituted-2-pyridones, synthesizing data from multiple studies to illuminate the structure-activity relationships (SAR) that govern their efficacy in different therapeutic areas. We will explore their roles as anti-fibrotic agents, anticancer therapeutics, and modulators of neuronal receptors, supported by experimental data and detailed protocols.

Caption: General chemical structure of the 2-pyridone scaffold highlighting the variable 5-position (R).

Comparative Analysis of Biological Activities

The functionalization at the C5-position dictates the therapeutic potential of 2-pyridone derivatives. The following sections compare the biological activities based on the nature of the C5-substituent across different disease models.

Anti-Fibrotic Activity: Modifying Pirfenidone's Core

Pirfenidone (5-methyl-1-phenyl-2-(1H)-pyridone) is an approved drug for idiopathic pulmonary fibrosis (IPF), but its use is associated with significant side effects requiring high doses.[3][4] This has spurred the development of new analogs with improved properties. Research has focused on modifying the 5-position to enhance efficacy, solubility, and safety.

A promising strategy involves conjugating natural amino acids to the 2-pyridone core. This approach aims to improve water solubility, reduce toxicity, and enhance pharmacokinetic properties.[3][5] Molecular docking studies on these new analogs have targeted key fibrotic pathway proteins like PARPγ, ALK5, and p38.[4] These in silico models predicted that certain amino acid-conjugated derivatives would have stronger interactions with these receptors compared to the parent drug, pirfenidone.[3][4]

Preliminary in vitro studies with selected compounds (e.g., 6b and 6f from the study) on human lung fibroblasts confirmed their potential as anti-fibrotic agents, validating the computational predictions.[5] This highlights a key principle in modern drug design: rational, target-based modification at a key position like C5 can lead to derivatives with significantly improved therapeutic profiles.

Anticancer Activity: A Multifaceted Approach

The 2-pyridone scaffold is a versatile platform for developing anticancer agents, with substitutions at the C5-position playing a crucial role in determining potency and selectivity.[6][7][8]

a) Kinase Inhibition: Many signaling pathways critical for cancer cell proliferation are driven by kinases, making them prime therapeutic targets.

  • PIM-1 Kinase: Derivatives of 2-pyridone have been identified as potent inhibitors of Proviral Integration Moloney (PIM)-1 kinase.[9][10] Structure-activity relationship studies revealed that incorporating specific aryl moieties at the C4 and C6 positions, in conjunction with substitutions at other positions, is critical for activity. While not exclusively a C5-substitution study, the overall substitution pattern, which includes the 5-position, contributes to the molecule's ability to fit into the ATP-binding pocket of the kinase.[9]

  • MEK1 Inhibition: A series of 4-anilino-5-carboxamido-2-pyridones were designed as noncompetitive inhibitors of MEK1.[11] In this series, the carboxamide group at the C5-position is a key feature. Variation of this side chain, along with substitutions on the pyridone nitrogen, led to compounds that were equipotent or more potent than the clinical candidate CI-1040.[11] This demonstrates the power of C5-functionalization to fine-tune inhibitory activity against specific kinases.

b) General Cytotoxicity: Other 5-substituted derivatives have demonstrated broad cytotoxic effects against various cancer cell lines.

  • A series of novel 2-pyridone derivatives featuring a 1,2,3-triazole moiety linked to the core structure were synthesized and evaluated. One compound, 10k , showed exceptional anti-tumor activity against A549 (lung), HeLa (cervical), and SW480 (colon) cancer cell lines, with IC50 values in the sub-micromolar range.[12]

Table 1: Comparative Anticancer Activity of 5-Substituted-2-Pyridone Derivatives

Compound ID5-Position FeatureTarget/Cell LineReported Activity (IC50)Reference
10k Complex side chain with 1,2,3-triazoleSW480 (Colon Cancer)0.21 ± 0.13 µM[12]
10k Complex side chain with 1,2,3-triazoleHeLa (Cervical Cancer)0.54 ± 0.23 µM[12]
10k Complex side chain with 1,2,3-triazoleA549 (Lung Cancer)0.86 ± 0.17 µM[12]
Compound 27 CarboxamideC26 (Murine Colon Carcinoma)More potent than CI-1040[11]
Compound 4f Complex side chainPIM-1 Kinase0.095 µM[9]
Pyranopyridone 4a Fused Pyran RingHeLa (Cervical Cancer)0.33 µM[8]
Neuromodulatory Activity: Targeting Nicotinic Receptors

The influence of the C5-substituent extends to the central nervous system. A study investigating analogs of a neuronal nicotinic acetylcholine receptor (nAChR) ligand explored the steric impact of C5-substitutions.[13]

  • By introducing bulky moieties such as phenyl, substituted phenyl, or heteroaryl groups at the 5-position, researchers were able to modulate the binding affinity for nAChRs. The resulting analogues exhibited potent binding with Ki values ranging from 0.055 to 0.69 nM.[13]

  • Crucially, functional assessment revealed that these structural modifications could switch the compound's activity from agonistic to antagonistic, demonstrating that the size and nature of the C5-substituent are critical determinants of the pharmacological outcome at the receptor level.[13]

Experimental Design and Protocols

The biological evaluation of these compounds relies on a cascade of robust and validated assays. The choice of assay is dictated by the therapeutic target. For instance, evaluating a potential anticancer agent involves a different set of experiments than screening for anti-fibrotic activity.

G cluster_workflow General Workflow for Evaluating 5-Substituted-2-Pyridones cluster_primary cluster_secondary synthesis Compound Synthesis & Structural Characterization primary_screening Primary In Vitro Screening synthesis->primary_screening enzyme_assay Enzyme Inhibition Assay (e.g., Kinase Assay) cell_viability Cell Viability/Cytotoxicity (e.g., MTT Assay) binding_assay Receptor Binding Assay (e.g., nAChR) secondary_screening Secondary & Functional Assays primary_screening->secondary_screening Hit Identification apoptosis Apoptosis Assay (Flow Cytometry) migration Cell Migration Assay gene_expression Gene Expression Analysis in_vivo In Vivo Efficacy Studies (Animal Models) secondary_screening->in_vivo Lead Optimization

Sources

Spectroscopic Confirmation of 5-ethenyl-1H-pyridin-2-one: A Comparative Guide to ¹H and ¹³C NMR Structural Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the structural integrity of a molecule is paramount. For novel heterocyclic compounds such as 5-ethenyl-1H-pyridin-2-one, an isomer of the well-studied 2-vinylpyridine, unambiguous structural confirmation is the bedrock of reliable research and development. This guide provides an in-depth analysis of the spectroscopic techniques, specifically ¹H and ¹³C Nuclear Magnetic Resonance (NMR), required to definitively confirm the structure of 5-ethenyl-1H-pyridin-2-one, and to distinguish it from its isomers and potential synthetic byproducts.

The Central Role of NMR in Structural Verification

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the elucidation of organic molecule structures in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a compound like 5-ethenyl-1H-pyridin-2-one, with its distinct arrangement of aromatic and vinylic protons, NMR offers a unique fingerprint, allowing for its unequivocal identification.

Predicted ¹H NMR Spectral Analysis of 5-ethenyl-1H-pyridin-2-one

The proton NMR spectrum is the first line of inquiry in structural elucidation. For 5-ethenyl-1H-pyridin-2-one, we can predict a characteristic set of signals based on the electronic environment of each proton. The analysis hinges on three key parameters: chemical shift (δ), signal multiplicity (splitting pattern), and coupling constants (J).

A Detailed, Step-by-Step Methodology for ¹H NMR Sample Preparation and Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shifts of labile protons, such as the N-H proton.[1][2]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, setting its signal to 0.00 ppm.

  • Data Acquisition: Record the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher to ensure adequate signal dispersion.

  • Spectral Interpretation: Analyze the resulting spectrum for chemical shifts, integration values (proton count), and coupling patterns to assign each signal to a specific proton in the molecule.

Table 1: Predicted ¹H NMR Data for 5-ethenyl-1H-pyridin-2-one

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-1 (N-H)~12-13broad singlet-
H-6~7.5-7.8doubletJ(H6,H4) ≈ 2-3 Hz (meta)
H-4~7.2-7.5doublet of doubletsJ(H4,H3) ≈ 6-8 Hz (ortho), J(H4,H6) ≈ 2-3 Hz (meta)
H-3~6.3-6.6doubletJ(H3,H4) ≈ 6-8 Hz (ortho)
H-α (vinyl)~6.5-6.8doublet of doubletsJ(Hα,Hβ-trans) ≈ 16-18 Hz, J(Hα,Hβ-cis) ≈ 10-12 Hz
H-β (vinyl, trans)~5.7-6.0doubletJ(Hβ-trans,Hα) ≈ 16-18 Hz
H-β (vinyl, cis)~5.2-5.5doubletJ(Hβ-cis,Hα) ≈ 10-12 Hz

Causality Behind Predicted Chemical Shifts and Coupling Constants:

  • Pyridinone Ring Protons: The protons on the pyridinone ring (H-3, H-4, and H-6) are in the aromatic region, typically between 6.0 and 8.5 ppm.[3] The electron-withdrawing effect of the carbonyl group and the nitrogen atom deshields these protons, shifting them downfield. The expected splitting pattern arises from through-bond coupling with neighboring protons. The ortho coupling (³J) between H-3 and H-4 is expected to be in the range of 6-8 Hz, while the meta coupling (⁴J) between H-4 and H-6 will be smaller, around 2-3 Hz.[3][4]

  • Vinyl Group Protons: The vinyl protons (H-α, H-β) exhibit a characteristic AXM spin system. The H-α proton, being directly attached to the aromatic ring, will be the most deshielded of the three. The two H-β protons are diastereotopic and will have different chemical shifts. The magnitude of the coupling constants is diagnostic: the trans-coupling (³J_trans) is significantly larger (16-18 Hz) than the cis-coupling (³J_cis) (10-12 Hz).[5][6] The geminal coupling (²J) between the two H-β protons is typically very small (0-3 Hz) and may not be resolved.[6]

  • N-H Proton: The N-H proton of the pyridinone tautomer is expected to be a broad singlet at a significantly downfield chemical shift (around 12-13 ppm), especially in a non-protic solvent like CDCl₃. Its broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding.

Predicted ¹³C NMR Spectral Analysis of 5-ethenyl-1H-pyridin-2-one

The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule. In a broadband-decoupled ¹³C NMR spectrum, each unique carbon atom appears as a single line, simplifying the spectrum and allowing for a direct count of non-equivalent carbons.

A Detailed, Step-by-Step Methodology for ¹³C NMR Sample Preparation and Analysis:

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Data Acquisition: Record the ¹³C NMR spectrum on a spectrometer operating at a frequency of 75 MHz or higher. Broadband proton decoupling is typically used to simplify the spectrum to singlets for each carbon.[7][8]

  • Spectral Interpretation: Analyze the chemical shifts of the carbon signals to assign them to the corresponding carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for 5-ethenyl-1H-pyridin-2-one

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2 (C=O)~160-165
C-6~140-145
C-4~135-140
C-α (vinyl)~130-135
C-5~120-125
C-β (vinyl)~115-120
C-3~105-110

Rationale for Predicted ¹³C Chemical Shifts:

  • Carbonyl Carbon (C-2): The carbonyl carbon is the most deshielded carbon in the molecule due to the strong electron-withdrawing effect of the oxygen atom, and its signal is expected to appear far downfield.[8][9]

  • Pyridinone Ring Carbons: The chemical shifts of the pyridinone ring carbons are influenced by the nitrogen atom and the carbonyl group. Generally, carbons in aromatic and heteroaromatic rings appear in the range of 100-160 ppm.[9][10]

  • Vinyl Group Carbons: The sp² hybridized carbons of the vinyl group will also resonate in the downfield region, typically between 110 and 140 ppm.[7][11]

Distinguishing 5-ethenyl-1H-pyridin-2-one from Potential Isomers

A crucial aspect of structural confirmation is the ability to differentiate the target molecule from its isomers. The most likely isomers to be considered are other vinyl-substituted pyridinones.

Comparison with 3-ethenyl-1H-pyridin-2-one and 4-ethenyl-1H-pyridin-2-one:

  • 3-ethenyl-1H-pyridin-2-one: In this isomer, the vinyl group is at the 3-position. This would lead to a different splitting pattern for the aromatic protons. For instance, H-4 would be a doublet of doublets, coupled to H-5 and H-6. The chemical shifts of the ring protons would also differ due to the change in the substituent position.

  • 4-ethenyl-1H-pyridin-2-one: Here, the vinyl group is at the 4-position. This would result in two sets of doublets for the aromatic protons (H-3 coupled to H-5, and H-5 coupled to H-6, with a small meta-coupling between H-3 and H-5). Again, the electronic environment and thus the chemical shifts would be distinct from the 5-ethenyl isomer.

Comparison with 2-vinylpyridine:

While not an isomer, 2-vinylpyridine is a common starting material or related compound. The key difference in the NMR spectra would be the absence of the N-H proton and the carbonyl carbon signal in 2-vinylpyridine.[12] The chemical shifts of the pyridine ring protons and carbons would also be significantly different due to the absence of the oxo group.[13][14]

Visualizing the NMR Analysis Workflow

Caption: Workflow for the spectroscopic confirmation of 5-ethenyl-1H-pyridin-2-one.

Conclusion

The structural confirmation of 5-ethenyl-1H-pyridin-2-one relies on a meticulous analysis of its ¹H and ¹³C NMR spectra. By carefully examining the chemical shifts, multiplicities, and coupling constants, and comparing them to predicted values and those of potential isomers, researchers can achieve unambiguous structural elucidation. This guide provides the foundational knowledge and a systematic approach for scientists and drug development professionals to confidently verify the structure of this and other novel heterocyclic compounds, ensuring the integrity and reproducibility of their research.

References

  • Barrett, A. G. M., White, A. J. P., & Qu, T. (n.d.). Vinyl coupling constants in the 1 H NMR relevant to the constitution of dimer 63. ResearchGate. Retrieved February 23, 2026, from [Link]

  • ¹H- and ¹³C-NMR for - The Royal Society of Chemistry. (n.d.). Retrieved February 23, 2026, from [Link]

  • 12.2: Predicting A 1H-NMR Spectrum from the Structure. (2020, June 16). Chemistry LibreTexts. [Link]

  • ¹H and ¹³C NMR data for compounds 1 and 2. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. (n.d.). Semantic Scholar. Retrieved February 23, 2026, from [Link]

  • Experimental Determination of pK[subscript a] Values by Use of NMR Chemical Shifts, Revisited. (n.d.). ERIC. Retrieved February 23, 2026, from [Link]

  • THE ANALYSIS OF NUCLEAR MAGNETIC RESONANCE SPECTRA: III. PYRIDINE AND DEUTERATED PYRIDINES. (n.d.). Canadian Science Publishing. Retrieved February 23, 2026, from [Link]

  • ¹H NMR Coupling Constants. (n.d.). Organic Chemistry Data. Retrieved February 23, 2026, from [Link]

  • ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. (2009, January 21). ACS Publications. [Link]

  • Supplementary Material ¹H and ¹³C NMR Spectra of Compounds 4, 5, 11 – 15, 17 and 18. (n.d.). Retrieved February 23, 2026, from [Link]

  • The chemical shifts of the C-2 hydrogen in the spectra of pyrrole.... (n.d.). Pearson+. Retrieved February 23, 2026, from [Link]

  • NMR Chemical Shift Values Table. (2024, August 1). Chemistry Steps. [Link]

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  • Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. (n.d.). Retrieved February 23, 2026, from [Link]

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comparing the efficacy of different catalysts for 2-pyridone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The synthesis of 2-pyridones is a cornerstone of medicinal chemistry, given the scaffold's prevalence in cardiotonic agents, antivirals, and enzyme inhibitors. This guide compares three distinct catalytic paradigms: Rhodium(III)-catalyzed C–H activation , Ruthenium(II)-catalyzed oxidative annulation , and Organocatalytic one-pot synthesis .

Executive Summary: Strategic Selection of Catalysts

FeatureRh(III) Catalysis Ru(II) Catalysis Organocatalysis (L-Proline)
Primary Mechanism C–H Activation / AnnulationOxidative AnnulationMichael Addition / Cyclization
Key Advantage High regiocontrol & functional group toleranceCost-effective metal; broad alkyne scopeMetal-free; Green solvents (EtOH/Water)
Limitation High catalyst cost; requires oxidantsLower regioselectivity for some alkyl alkynesLimited to specific electron-withdrawing substrates
Best For Late-stage functionalization of complex drugsScale-up of commodity scaffoldsDiversity-oriented synthesis of polysubstituted rings

Transition Metal Catalysis: The C–H Activation Standard

The most powerful modern approach involves the directed C–H activation of acrylamides (or similar directing groups) followed by coupling with alkynes. This method bypasses the need for pre-functionalized halogenated precursors.

A. Rhodium(III) Catalysis: The Regioselectivity Gold Standard
  • Mechanism: The reaction typically employs a [CpRhCl2]2 precatalyst.[1] The active species, CpRh(III), coordinates to the directing group (e.g., amide oxygen), activates the ortho C–H bond via a Concerted Metalation-Deprotonation (CMD) pathway, and inserts the alkyne.

  • Efficacy: Rh(III) is superior for internal alkynes, offering excellent regioselectivity due to steric differentiation between the alkyne substituents.

  • Green Metrics: While efficient, it often requires stoichiometric oxidants (e.g., Cu(OAc)2) to regenerate the catalyst, lowering atom economy.

Experimental Protocol: Rh(III)-Catalyzed Annulation

  • Substrates: N-Phenylacrylamide (0.2 mmol), Diphenylacetylene (0.24 mmol).

  • Catalyst: [Cp*RhCl2]2 (2.5 mol%), AgSbF6 (10 mol%).

  • Oxidant: Cu(OAc)2 (2.0 equiv).

  • Conditions: 1,2-Dichloroethane (DCE), 120 °C, 16 h, sealed tube.

  • Workup: Cool to RT, filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).

  • Expected Yield: 85–92%.

B. Ruthenium(II) Catalysis: The Cost-Effective Workhorse
  • Mechanism: Similar to Rh(III), but often utilizes [RuCl2(p-cymene)]2. Ru catalysts are significantly cheaper and can exhibit complementary reactivity, particularly with terminal alkynes or electron-deficient acrylamides where Rh might fail.[2]

  • Efficacy: Ru(II) often allows for the use of air as an oxidant in specific systems, improving the green profile. However, regiocontrol with unsymmetrical dialkyl alkynes can be lower compared to Rh(III).

Organocatalysis: The Green Alternative

For syntheses requiring metal-free conditions (e.g., to avoid trace metal contamination in late-stage pharma), organocatalysis offers a robust alternative using multicomponent reactions (MCRs).

L-Proline Catalyzed One-Pot Synthesis
  • Mechanism: L-Proline acts as a bifunctional catalyst. The secondary amine forms an enamine/iminium intermediate with the carbonyl substrate, facilitating a Michael addition to an arylidene derivative, followed by cyclization and aromatization.

  • Efficacy: This method is highly effective for constructing polysubstituted 2-pyridones (e.g., 4,6-diaryl-2-pyridones) from simple aldehydes, malononitrile, and active methylene compounds.

Experimental Protocol: Organocatalytic MCR

  • Substrates: Benzaldehyde (1 mmol), Malononitrile (1 mmol), N-Cyanoacetamide (1 mmol).

  • Catalyst: L-Proline (10 mol%).

  • Solvent: Ethanol (5 mL).

  • Conditions: Reflux for 2–4 hours.

  • Workup: Cool to RT. The solid product often precipitates. Filter, wash with cold EtOH, and recrystallize.

  • Expected Yield: 88–95%.

Mechanistic Visualization

Figure 1: Transition Metal (Rh/Ru) C–H Activation Cycle

Caption: The catalytic cycle initiates with active catalyst generation (A), followed by Directed C-H Activation (B), Alkyne Insertion (C), and Reductive Elimination (D) to release the 2-pyridone.

RhodiumCycle Start Precatalyst [Cp*RhCl2]2 Active Active Species Cp*Rh(III)-X Start->Active AgSbF6 Coord Coordination (Amide-Rh) Active->Coord + Substrate CH_Act C-H Activation (Rhodacycle) Coord->CH_Act - HCl (CMD) Insert Alkyne Insertion (7-membered ring) CH_Act->Insert + Alkyne RedElim Reductive Elimination (Product Release) Insert->RedElim Oxidation Re-oxidation Rh(I) -> Rh(III) RedElim->Oxidation Rh(I) Species Oxidation->Active + Oxidant (Cu/Air)

Figure 2: Organocatalytic Michael-Cyclization Pathway

Caption: L-Proline activates the aldehyde (A) for Knoevenagel condensation, followed by Michael addition (B) and Cyclization (C).

OrganoCycle Inputs Aldehyde + Malononitrile Inter1 Arylidene Intermediate Inputs->Inter1 L-Proline (Knoevenagel) Michael Michael Addition (w/ Enamine) Inter1->Michael + Active Methylene Cyclize Intramolecular Cyclization Michael->Cyclize Tautomerization Product 2-Pyridone Product Cyclize->Product - H2O / Aromatization

Comparative Efficacy Data

The following data summarizes performance metrics based on standard benchmark reactions (e.g., synthesis of 4,6-diphenyl-2-pyridone derivatives).

MetricRh(III) [Cp]*Ru(II) [p-Cymene] Organocatalysis
Typical Yield 80–95%70–90%85–98%
Regioselectivity Excellent (>20:[3]1)Good (5:1 to >20:1)N/A (Determined by precursors)
Atom Economy Low (Stoichiometric oxidant)Moderate (Air oxidant possible)High (Water is sole byproduct)
Cost Efficiency

$ (High)

(Moderate)
$ (Low)
Scalability Moderate (Cost limits)HighVery High
Reaction Time 12–24 h10–20 h2–6 h

Conclusion

For drug discovery phases where structural complexity and precise regiocontrol are paramount, Rh(III) catalysis remains the superior choice despite the cost. However, for process chemistry and large-scale manufacturing, Ru(II) offers a viable economic alternative, while L-Proline organocatalysis is the method of choice for generating diversity libraries of polysubstituted pyridones under green conditions.

References

  • Ackermann, L., et al. (2011). "Ruthenium-Catalyzed Oxidative Synthesis of 2-Pyridones through C–H/N–H Bond Functionalizations." Organic Letters. Link

  • Wang, X., et al. (2023). "Rhodium-catalyzed regioselective C–H activation/Lossen rearrangement/annulation for the green synthesis of trisubstituted 2-pyridones." Organic Chemistry Frontiers. Link

  • Dandia, A., et al. (2013). "L-Proline catalyzed one-pot synthesis of polysubstituted pyridine system... via sustainable sonochemical approach." RSC Advances. Link

  • Xu, X., et al. (2021).[4] "Cobalt(III)-Catalyzed Regioselective C6 Olefination of 2-Pyridones Using Alkynes." Organic Letters. Link

  • Li, X., et al. (2024). "Switchable Regioselective C-H Activation/Annulation of Acrylamides with Alkynes for the Synthesis of 2-Pyridones." ChemSusChem.[5] Link

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